Ticagrelor impurity 2-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23ClN4O4S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[[5-amino-6-chloro-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
InChI Key |
FWGBZSJJCDADJP-NWVONJBHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Origin of Product |
United States |
Foundational & Exploratory
Ticagrelor Impurity 2-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ticagrelor impurity 2-d7, a deuterated analog of the antiplatelet drug Ticagrelor. This document details its chemical properties, proposed synthesis, and its critical role as an internal standard in bioanalytical methods. It is intended to be a valuable resource for professionals in pharmaceutical research and development.
Introduction
Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation. It is widely prescribed for the prevention of thrombotic events in patients with acute coronary syndrome. This compound, more commonly referred to as Ticagrelor-d7, is a stable isotope-labeled version of Ticagrelor. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Ticagrelor measurement in biological matrices.
Chemical and Physical Properties
Ticagrelor-d7 is structurally identical to Ticagrelor, with the exception of seven deuterium atoms replacing the hydrogen atoms on the propylthio side chain. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the parent drug by mass spectrometry, while maintaining nearly identical physicochemical properties and chromatographic retention times.
Table 1: Physicochemical Properties of Ticagrelor-d7
| Property | Value |
| Chemical Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[4] |
| CAS Number | 1265911-55-4[5][6] |
| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S[5][6] |
| Molecular Weight | 529.61 g/mol [5] |
| Appearance | Off-white to yellow solid[5] |
| Purity | Typically ≥99% deuterated forms (d₁-d₇)[6] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml)[6] |
Proposed Synthesis
A detailed, publicly available experimental protocol for the synthesis of Ticagrelor-d7 is scarce. However, a plausible synthetic route can be proposed based on the known synthesis of Ticagrelor, involving the use of a deuterated starting material. The key step is the introduction of the propyl-d7-thio group.
Proposed Synthesis of Propyl-d7 Bromide
The likely precursor for the synthesis is propyl-d7 bromide. This can be synthesized from propan-1-ol-d8 or by the reduction of a suitable carboxylic acid derivative followed by bromination. A common method for preparing alkyl bromides from alcohols involves reaction with hydrobromic acid or a phosphorus bromide.
Reaction Scheme for Propyl-d7 Bromide:
CD₃CD₂CD₂OH + HBr → CD₃CD₂CD₂Br + H₂O
Proposed Synthesis of Ticagrelor-d7
The synthesis of Ticagrelor-d7 would likely follow a convergent synthesis pathway similar to that of Ticagrelor. A key intermediate, a substituted triazolopyrimidine with a leaving group, would be reacted with propyl-d7-thiol, which can be generated in situ from propyl-d7 bromide.
Key Synthetic Step:
Intermediate-LG + HS-CD₂CD₂CD₃ → Ticagrelor-d7
Where LG is a suitable leaving group.
Role in Bioanalysis and Experimental Protocols
Ticagrelor-d7 is the preferred internal standard for the quantification of Ticagrelor in biological samples due to its similar extraction recovery and ionization efficiency, which effectively compensates for matrix effects and variations during sample processing.
Experimental Protocol: Quantification of Ticagrelor in Human Plasma using LC-MS/MS
This protocol is a composite based on several published methods.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of Ticagrelor-d7 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
HPLC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ticagrelor from endogenous interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MRM Transitions:
-
Ticagrelor: [M+H]⁺ or [M-H]⁻ with appropriate product ions.
-
Ticagrelor-d7: [M+H]⁺ or [M-H]⁻ with corresponding product ions. The precursor ion will be shifted by +7 Da compared to Ticagrelor.
-
Table 2: Example Quantitative Performance Data for a Validated Bioanalytical Method
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 3.0 | ≤ 10 | ≤ 10 | ± 15 |
| Mid QC | 100 | ≤ 10 | ≤ 10 | ± 15 |
| High QC | 800 | ≤ 10 | ≤ 10 | ± 15 |
(Data is representative and may vary between different validated assays)
Mechanism of Action and Signaling Pathway
Ticagrelor functions by reversibly binding to the P2Y12 receptor on platelets. This allosteric modulation prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The inhibition of the P2Y12 receptor leads to the inhibition of the Gi protein-coupled pathway, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which ultimately inhibits platelet aggregation.
Experimental and Analytical Workflow
The use of Ticagrelor-d7 as an internal standard is a critical component of the bioanalytical workflow for pharmacokinetic and toxicokinetic studies of Ticagrelor.
Conclusion
This compound is an indispensable tool for the accurate quantification of Ticagrelor in biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a foundational understanding of its properties, proposed synthesis, and application, serving as a valuable resource for scientists and researchers in the field of drug development. Further characterization data, such as detailed NMR and mass spectral analysis, can typically be found on the certificate of analysis provided by commercial suppliers.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ticagrelor-d7 | 1265911-55-4 | QAC91155 | Biosynth [biosynth.com]
An In-depth Technical Guide to Ticagrelor and its Deuterated Impurity
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Ticagrelor, with a specific focus on its deuterated analogue, Ticagrelor-d7, and a clarification of the nomenclature surrounding "Ticagrelor Impurity 2". This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Ticagrelor: Chemical Identity and Properties
Ticagrelor is a prescription medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[1][2][3] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[1][2][3]
The chemical and physical properties of Ticagrelor are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[2][5] |
| CAS Number | 274693-27-5[2][6][7] |
| Molecular Formula | C23H28F2N6O4S[1][4][7] |
| Molecular Weight | 522.57 g/mol [1][4][7] |
Below is a 2D chemical structure of the Ticagrelor molecule.
Understanding "Ticagrelor Impurity 2"
The nomenclature "Ticagrelor Impurity 2" is not standardized and can refer to several different chemical entities depending on the supplier and the context of its formation (e.g., synthesis or degradation). It is crucial for researchers to identify the specific structure of the impurity they are working with. Below are some of the compounds that have been referred to as "Ticagrelor Impurity 2".
Ticagrelor Sulfoxide
One of the most commonly cited structures for "Ticagrelor Impurity 2" is the sulfoxide derivative of Ticagrelor. This impurity has a dedicated CAS number, indicating it is a well-characterized compound.
| Identifier | Value |
| IUPAC Name | 3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| CAS Number | 1644461-85-7 |
| Molecular Formula | C23H28F2N6O5S |
| Molecular Weight | 538.57 g/mol |
Other Reported "Impurity 2" Structures
Other molecules that have been designated as "Ticagrelor Impurity 2" by various chemical suppliers include:
-
7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5(6H)-one
-
N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)formamide
-
Ticagrelor Nitroso Impurity 2
Due to this ambiguity, it is imperative to confirm the chemical structure of any "Ticagrelor Impurity 2" standard through its certificate of analysis and analytical data.
Ticagrelor-d7: The Deuterated Internal Standard
The user's query specifically mentioned "Ticagrelor impurity 2-d7". Extensive searches have not revealed a compound with this exact name. It is highly probable that this is a conflation of "Ticagrelor Impurity 2" and "Ticagrelor-d7".
Ticagrelor-d7 is a deuterated form of the parent drug, Ticagrelor. In this isotopic analog, the seven hydrogen atoms on the propylthio side chain have been replaced with deuterium atoms.
| Identifier | Value |
| IUPAC Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| CAS Number | 1265911-55-4 |
| Molecular Formula | C23H21D7F2N6O4S |
| Molecular Weight | 529.61 g/mol |
Ticagrelor-d7 is primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Ticagrelor in biological matrices. The presence of the deuterium atoms gives it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-deuterated Ticagrelor while having nearly identical chemical and physical properties.
The logical relationship for the use of Ticagrelor-d7 in a typical bioanalytical workflow is depicted in the following diagram.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of Ticagrelor and its impurities are often proprietary. However, the scientific literature describes general synthetic routes and analytical methods.
Synthesis of Ticagrelor
The synthesis of Ticagrelor is a multi-step process. A common strategy involves the coupling of a suitably protected cyclopentane derivative with the triazolopyrimidine core, followed by the introduction of the difluorophenylcyclopropylamine side chain. The final deprotection steps yield the active pharmaceutical ingredient.
The following diagram illustrates a generalized synthetic pathway.
Analysis and Characterization
The identification and quantification of Ticagrelor and its impurities are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer.
A typical HPLC method would involve:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Ticagrelor and its impurities have significant absorbance (e.g., around 254 nm), or mass spectrometry for more sensitive and specific detection.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used for the structural elucidation and confirmation of Ticagrelor and its impurities.
Signaling Pathway of Ticagrelor
Ticagrelor exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor, being a reversible antagonist, binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing its activation.
The signaling pathway is illustrated below.
Conclusion
This technical guide has provided a detailed overview of Ticagrelor, clarified the ambiguity surrounding "Ticagrelor Impurity 2," and defined the structure and role of Ticagrelor-d7. For researchers and drug development professionals, a precise understanding of the chemical structures and properties of the active pharmaceutical ingredient and its related substances is paramount for ensuring the safety, efficacy, and quality of the final drug product. When working with impurities, it is essential to verify their identity through comprehensive analytical characterization.
References
Synthesis of Deuterated Ticagrelor Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for deuterated impurities of Ticagrelor, a P2Y12 receptor antagonist used to inhibit platelet aggregation. The introduction of deuterium at specific metabolically active sites can alter the pharmacokinetic profile of a drug, often leading to a longer half-life.[1][2] Understanding the synthesis of deuterated impurities is crucial for the development of deuterated drug candidates, as well as for preparing analytical standards for pharmacokinetic and safety studies.
Introduction to Ticagrelor and the Rationale for Deuteration
Ticagrelor is a potent antiplatelet agent, but it has a relatively short half-life, necessitating twice-daily dosing.[1] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, is a well-established strategy in drug development to slow down metabolic processes.[1][2] This "deuterium switch" can lead to improved pharmacokinetic properties.[1][2] The primary metabolic routes for Ticagrelor involve O-dealkylation of the hydroxyethoxy side chain and hydroxylation of the sulfur side chain.[1] Therefore, selective deuteration at these positions is a key area of investigation. This guide focuses on the synthesis of deuterated versions of known Ticagrelor process-related and degradation impurities.
General Synthetic Strategies
The synthesis of deuterated Ticagrelor impurities generally adapts established synthetic routes for the non-deuterated compounds, incorporating deuterated starting materials or reagents at key steps. Common strategies include nucleophilic substitution and Steglich esterification.[1]
Synthesis of Key Deuterated Ticagrelor Impurities
This section details the proposed synthetic pathways for several deuterated Ticagrelor impurities. The selection of impurities is based on those identified in process-related and stability studies.[3]
Synthesis of Deuterated Ticagrelor Impurity B (Regioisomer)
Ticagrelor EP Impurity B is a regioisomer of Ticagrelor.[4] Its synthesis involves the coupling of key intermediates. To introduce deuterium, a deuterated version of the cyclopentane moiety can be utilized.
Proposed Synthetic Pathway for Deuterated Ticagrelor Impurity B:
Caption: Proposed synthesis of deuterated Ticagrelor Impurity B.
Experimental Protocol (Adapted from non-deuterated synthesis):
A detailed experimental protocol for the synthesis of a related intermediate involves the N-alkylation of a triazolopyrimidine derivative with a cyclopentane derivative in the presence of a base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as ethanol.[5] To synthesize the deuterated analog, the corresponding deuterated cyclopentane starting material would be used. The reaction progress would be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][6] Purification would typically be achieved through column chromatography or recrystallization.[3][5]
Synthesis of Deuterated Ticagrelor Sulfoxide
Ticagrelor sulfoxide is an oxidation product and a known impurity.[7] Deuteration of the propylthio side chain could influence its metabolic oxidation.
Proposed Synthetic Pathway for Deuterated Ticagrelor Sulfoxide:
Caption: Synthesis of deuterated Ticagrelor sulfoxide.
Experimental Protocol (Adapted from forced degradation studies):
Forced degradation studies of Ticagrelor have shown the formation of oxidation products.[][9] A controlled oxidation of Ticagrelor, deuterated at the propylthio side chain, can be achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction would be carried out in a suitable solvent like dichloromethane (DCM) at a controlled temperature. The product, deuterated Ticagrelor sulfoxide, would be isolated and purified using chromatographic techniques.
Synthesis of a Deuterated Process-Related Impurity
A known process-related impurity involves the N-alkylation at a different nitrogen of the triazole ring.[3] A deuterated version of this impurity can be synthesized using a similar approach to the parent drug but with a deuterated intermediate.
Proposed Synthetic Pathway for a Deuterated Process-Related Impurity:
Caption: Synthesis and isolation of a deuterated process-related impurity.
Experimental Protocol (Adapted from impurity synthesis):
The synthesis of this impurity would likely occur as a byproduct during the main synthesis of deuterated Ticagrelor. By slightly modifying the reaction conditions of the N-alkylation step, for instance by altering the base or solvent, the formation of this impurity could be favored.[5] The subsequent isolation of the deuterated impurity from the main product would be achieved by preparative HPLC or column chromatography.[3]
Quantitative Data
| Step/Compound | Typical Yield (%) | Typical Purity (%) (by HPLC) | Reference |
| Synthesis of Ticagrelor Intermediate | 85-90 | >98 | [5] |
| Final Deprotection to Ticagrelor | 81 | 99.85 | [6] |
| Isolation of Process-Related Impurities | 0.08-0.22 (in crude) | >99 (after isolation) | [3] |
Analytical Characterization
The synthesized deuterated impurities would require thorough characterization to confirm their structure and isotopic enrichment. Standard analytical techniques would include:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition, and to determine the degree of deuterium incorporation.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²H): To confirm the chemical structure and pinpoint the location of the deuterium atoms.[3][6][10] The absence of signals in the ¹H NMR spectrum at the deuterated positions and the presence of corresponding signals in the ²H NMR spectrum would confirm successful deuteration.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound and to separate it from other isomers and impurities.[3][][11]
Conclusion
The synthesis of deuterated Ticagrelor impurities is a critical aspect of the development of deuterated Ticagrelor as a potential therapeutic with improved pharmacokinetics. By adapting existing synthetic methodologies for Ticagrelor and its known impurities, and by incorporating deuterated building blocks, these important analytical standards can be prepared. The detailed characterization of these compounds is essential to support further drug development and regulatory filings. This guide provides a foundational understanding of the synthetic strategies and experimental considerations for the preparation of these deuterated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ticagrelor EP Impurity B (CAS 1788033-05-5) | Certified Exporter of Impurity Standards [chemicea.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. shimadzu.com [shimadzu.com]
Properties of Ticagrelor stable isotope-labeled standards
An In-depth Technical Guide on the Properties and Applications of Ticagrelor Stable Isotope-Labeled Standards
Introduction
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] Accurate quantification of Ticagrelor and its primary active metabolite, AR-C124910XX (also known as M8), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.[4][5][6] Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they exhibit nearly identical chemical and physical properties to the analyte, allowing for precise correction of matrix effects and variations in sample processing and instrument response.[7][8][9][10]
This guide provides a comprehensive overview of the properties of Ticagrelor-d7 and its metabolite standard, AR-C124910XX-d7, detailing their physicochemical characteristics, application in validated bioanalytical methods, and relevant metabolic pathways.
Physicochemical Properties of Ticagrelor and its SIL Standards
The most commonly utilized stable isotope-labeled internal standard for Ticagrelor is the heptadeuterated analog, Ticagrelor-d7.[11][12] Similarly, a deuterated version of the active metabolite AR-C124910XX is used for its quantification.[4] The key properties are summarized below.
Table 1: Physicochemical Properties of Ticagrelor and Ticagrelor-d7
| Property | Ticagrelor | Ticagrelor-d7 |
| Chemical Formula | C₂₃H₂₈F₂N₆O₄S[3] | C₂₃H₂₁D₇F₂N₆O₄S[13][14] |
| Molecular Weight | 522.6 g/mol [3] | 529.61 g/mol [13][15] |
| CAS Number | 274693-27-5[15] | 1265911-55-4[13][14] |
| Appearance | Crystalline powder[3] | Solid |
| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₇)[14], >95% enrichment[15] |
| Solubility | Water: ~10 µg/mL[3] | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 15 mg/mL[14] |
| Storage Stability | Stable under recommended conditions[3] | ≥ 4 years at -20°C[14] |
Table 2: Physicochemical Properties of AR-C124910XX and its SIL Standard
| Property | AR-C124910XX (M8) | AR-C124910XX-d7 |
| Chemical Formula | C₂₁H₂₄F₂N₆O₃S[16] | C₂₁H₁₇D₇F₂N₆O₃S |
| Molecular Weight | 478.5 g/mol [16] | ~485.6 g/mol |
| CAS Number | 220347-05-7[16][17] | Not specified, but used in methods[4] |
| Description | Active metabolite of Ticagrelor[17][18][19] | Deuterium labeled AR-C124910XX[20] |
| Function | Contributes significantly to the antiplatelet effect of Ticagrelor[6] | Internal standard for quantitative analysis[4][20] |
Application in Quantitative Bioanalysis
Ticagrelor-d7 and AR-C124910XX-d7 are primarily used as internal standards (IS) for the accurate quantification of Ticagrelor and its active metabolite in biological samples, most commonly human plasma, by LC-MS/MS.[4][12] The use of a SIL-IS is the preferred approach as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for potential analytical variability.[7][21]
Experimental Workflow for Plasma Quantification
A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. veeprho.com [veeprho.com]
- 13. Ticagrelor-d7 | 1265911-55-4 | QAC91155 | Biosynth [biosynth.com]
- 14. caymanchem.com [caymanchem.com]
- 15. sussex-research.com [sussex-research.com]
- 16. AR-C124910XX | C21H24F2N6O3S | CID 49846084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, achieving the highest standards of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the indispensable role of deuterated standards in meeting these rigorous demands. From the foundational principles of stable isotope dilution to practical experimental protocols and regulatory considerations, this document serves as a comprehensive resource for scientists and researchers in the field of drug development. Deuterated internal standards, where one or more hydrogen atoms are replaced with their stable isotope, deuterium, have become the benchmark for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their chemical near-identity to the analyte of interest allows them to meticulously track the analyte through every stage of the analytical process, from sample preparation to detection, thereby correcting for variability and ensuring the integrity of the generated data.[3]
Core Principles: The Power of Stable Isotope Dilution
The cornerstone of using deuterated standards is the principle of stable isotope dilution (SID).[4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the deuterated standard) to the sample at the earliest stage of analysis.[2] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same physical and chemical variations during sample extraction, handling, and analysis, including matrix effects, ionization suppression or enhancement, and inconsistencies in sample volume.[5] A mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the analyte's signal to the deuterated standard's signal, a highly accurate and precise quantification of the analyte can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[3]
Quantitative Data Presentation: A Comparative Analysis
The superiority of deuterated internal standards over other types, such as structural analogs, is well-documented.[6][7] The following tables summarize quantitative data from various studies, highlighting the enhanced performance of deuterated standards in key analytical parameters.
Table 1: Comparison of Accuracy and Precision in Bioanalytical Methods
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Reference |
| Deuterated Standard | Tacrolimus | Whole Blood | -0.45% to +0.63% | < 3.09% | [7] |
| Structural Analog (Ascomycin) | Tacrolimus | Whole Blood | -2.65% to +1.71% | < 3.63% | [7] |
| Deuterated Standard | Kahalalide F | Plasma | +0.3% | 7.6% | [8] |
| Structural Analog | Kahalalide F | Plasma | -3.2% | 8.6% | [8] |
Table 2: Impact on Matrix Effect
| Internal Standard Type | Analyte | Matrix | Matrix Effect (% CV of IS-Normalized Matrix Factor) | Reference |
| Deuterated Standard | Various Drugs | Plasma | ≤ 15% | [6] |
| Structural Analog | Various Drugs | Plasma | Often > 15% | [6] |
| Deuterated Standard | Tacrolimus | Whole Blood | 0.89% | [7] |
| Structural Analog (Ascomycin) | Tacrolimus | Whole Blood | -0.97% | [7] |
Experimental Protocols
Adherence to validated experimental protocols is crucial for regulatory compliance and the generation of reliable data. The following section provides detailed methodologies for key experiments in pharmaceutical analysis using deuterated standards, in line with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[9][10]
Protocol 1: Bioanalytical Method Validation using a Deuterated Internal Standard by LC-MS/MS
1. Objective: To validate a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard, in accordance with ICH M10 guidelines.[9]
2. Materials and Reagents:
-
Blank human plasma (at least 6 different lots)
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4. Procedure:
-
Stock and Working Solution Preparation:
-
Prepare separate stock solutions of the analyte and deuterated IS in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution with 50:50 methanol:water.
-
Prepare a working solution of the deuterated IS at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the deuterated IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Monitor the precursor-to-product ion transitions for both the analyte and the deuterated IS in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the deuterated IS.
-
Calculate the peak area ratio (analyte area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Quantify the unknown samples using the calibration curve.
-
-
Validation Parameters to Assess:
-
Selectivity and Specificity
-
Calibration Curve Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
-
Protocol 2: Evaluation of Matrix Effects
1. Objective: To assess the ion suppression or enhancement caused by the biological matrix on the analyte and the deuterated internal standard.
2. Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and deuterated IS spiked in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted, and the residue is reconstituted in a solution containing the analyte and deuterated IS.
-
Set 3 (Pre-extraction Spike): Analyte and deuterated IS are spiked into plasma before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and IS:
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across at least six different lots of plasma should be ≤15%.[6]
Mandatory Visualizations
The following diagrams, created using the Graphviz (DOT language), illustrate key workflows and logical relationships in the use of deuterated standards.
Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.
Caption: The principle of stable isotope dilution for accurate quantification.
Caption: A decision tree for the selection of an appropriate internal standard in bioanalysis.
Potential Challenges and Troubleshooting
While deuterated standards are the preferred choice, their use is not without potential challenges. A thorough understanding of these issues is essential for robust method development and troubleshooting.
-
Isotopic Contribution (Crosstalk): The natural isotopic abundance of elements in the analyte can sometimes contribute to the signal of the deuterated internal standard, especially if the mass difference is small. This can be mitigated by using an internal standard with a higher degree of deuteration (e.g., d4 or greater).[11]
-
Isotopic Purity: The deuterated standard should have high isotopic purity to minimize the presence of the unlabeled analyte, which can lead to inaccuracies, particularly at the lower limit of quantification.[9]
-
Deuterium Exchange: Deuterium atoms at certain positions in a molecule can be susceptible to exchange with protons from the solvent or matrix. This can be avoided by careful selection of the deuteration site during synthesis.
-
Chromatographic Isotope Effect: Due to the slightly stronger C-D bond, deuterated compounds can sometimes exhibit a small shift in retention time compared to their non-deuterated counterparts. While often negligible, this effect should be monitored, as significant separation can lead to differential matrix effects.
Conclusion
Deuterated internal standards represent the gold standard in pharmaceutical analysis for their ability to ensure the highest levels of accuracy and precision. Their use is strongly recommended by regulatory agencies and is a cornerstone of robust bioanalytical method development. By understanding the core principles of stable isotope dilution, adhering to rigorous experimental protocols, and being aware of potential challenges, researchers and scientists can confidently generate high-quality data that is essential for the successful development of new pharmaceutical products. The initial investment in the synthesis and validation of deuterated standards is far outweighed by the increased data integrity and the confidence it provides in critical decision-making throughout the drug development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Understanding the Certificate of Analysis for Ticagrelor Impurity 2-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential analytical data and methodologies associated with Ticagrelor impurity 2-d7, also known as Ticagrelor-d7. This deuterated analog of Ticagrelor is a critical component in pharmacokinetic and metabolic research, primarily serving as an internal standard for the accurate quantification of Ticagrelor in biological samples.[1] This document outlines the typical specifications found on a Certificate of Analysis (CoA) and the experimental protocols used for verification.
Compound Identification and Specifications
This compound is a stable isotope-labeled version of Ticagrelor.[1][2] The deuterium labeling enhances its utility in mass spectrometry-based analytical methods, allowing for precise differentiation from the unlabeled parent drug.[2]
Table 1: General Specifications for this compound
| Parameter | Specification | Source |
| Product Name | This compound | [2] |
| Synonyms | Ticagrelor-d7 | [3][4] |
| IUPAC Name | (1S, 2S, 3R, 5S)-3-(7-(((1R, 2S)-2-(3, 4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[2][3][4]triazolo[4, 5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1, 2-diol | [1] |
| CAS Number | 1265911-55-4 | [3][4] |
| Molecular Formula | C₂₃H₂₁D₇F₂N₆O₄S | [3][4] |
| Molecular Weight | 529.61 g/mol | [3][4] |
| Storage Condition | Refrigerator (2-8°C) for long-term storage | [3] |
Table 2: Typical Analytical Data on a Certificate of Analysis
While a specific Certificate of Analysis for this compound was not publicly available, the following table represents the expected quantitative data based on supplier information and analysis of related compounds.
| Test | Typical Specification |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, DMSO |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| Chromatographic Purity (HPLC) | ≥ 95% |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited on a Certificate of Analysis for Ticagrelor and its impurities.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the simultaneous analysis of Ticagrelor and its synthesis impurities.[][6]
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector is used.[][6]
-
Column: A C8 reverse-phase column (150 x 4.6 mm, 5.0 µm) is employed for separation.[][6]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and 50 mM ammonium acetate (57:43, v/v), with the pH adjusted to 8.2 using 6 M ammonium hydroxide.[][6]
-
Elution: An isocratic elution is performed.[]
-
Flow Rate: The flow rate is maintained at 0.7 mL/min.[][6]
-
Injection Volume: A 20 µL sample is injected for analysis.[][6]
-
Column Temperature: The column is kept at a constant temperature of 25°C.[][6]
-
Detection Wavelength: The absorbance is monitored at 270 nm.[][6]
2.2. Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS) system is typically used.[2]
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum is analyzed to confirm the presence of the molecular ion peak corresponding to the molecular weight of the deuterated compound (529.61 g/mol ).[3][4] The fragmentation pattern is also compared to that of unlabeled Ticagrelor to ensure structural integrity.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H-NMR spectroscopy is employed to confirm the chemical structure and the position of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and coupling constants of the protons in the molecule. The absence of signals at specific positions confirms successful deuterium incorporation. The data should conform to the expected structure of Ticagrelor-d7.
Visualized Workflow
The following diagram illustrates the typical workflow for the generation of a Certificate of Analysis for a pharmaceutical impurity standard like this compound.
This guide provides a comprehensive technical overview for researchers and professionals working with Ticagrelor and its impurities. The provided data and protocols are essential for ensuring the quality and accuracy of research and development activities.
References
- 1. veeprho.com [veeprho.com]
- 2. Buy this compound [smolecule.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation of Ticagrelor Impurity 2-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation of Ticagrelor and its deuterated internal standard, Ticagrelor impurity 2-d7. Understanding the fragmentation patterns is crucial for the accurate identification and quantification of Ticagrelor and its related substances in various stages of drug development and quality control.
Introduction to Ticagrelor and Its Deuterated Impurity
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. This compound (Ticagrelor-d7) is a stable, isotopically labeled version of Ticagrelor, where seven hydrogen atoms have been replaced by deuterium. With a molecular formula of C23H21D7F2N6O4S and a molecular weight of approximately 529.6 g/mol , it serves as an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The mass shift introduced by the deuterium atoms allows for clear differentiation between the analyte and the internal standard, ensuring high precision and accuracy in quantification.
Experimental Protocols
The following outlines a general experimental protocol for the analysis of Ticagrelor and its impurities by LC-MS/MS, based on established methods for pharmaceutical analysis[2][3][4].
Sample Preparation
A simple protein precipitation method is commonly employed for plasma samples[5].
-
To 50 µL of human plasma, add a suitable volume of the internal standard solution (Ticagrelor-d7 in methanol).
-
Add protein precipitation agent (e.g., acetonitrile) in a 3:1 ratio to the plasma volume.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reverse-phase column.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
Mass Spectrometry
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer, often in negative ion mode for Ticagrelor and its metabolites, as it provides a higher response[5][6].
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: -3.5 kV
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1.
Mass Spectrometry Fragmentation Analysis
The fragmentation of Ticagrelor has been studied to elucidate its structure and identify its metabolites and impurities[7][8][9][10][11]. The fragmentation of Ticagrelor-d7 is predicted to follow the same pathways, with a corresponding mass shift for fragments containing the deuterium labels.
Ticagrelor Fragmentation
In negative ion mode, the precursor ion for Ticagrelor is [M-H]⁻ at an m/z of 521.1. The fragmentation pathway involves several key cleavages, as illustrated in the diagram below.
Caption: Proposed fragmentation pathway of Ticagrelor in negative ESI mode.
This compound Fragmentation
For Ticagrelor-d7, the precursor ion [M-H]⁻ is observed at an m/z of 528.1, reflecting the addition of seven deuterium atoms. The fragmentation is expected to mirror that of Ticagrelor. The location of the deuterium atoms on the cyclopentyl ring is crucial for predicting the mass of the fragment ions. Assuming the deuterium labels are on the cyclopentyl moiety, the fragmentation pathway would be as follows.
Caption: Predicted fragmentation of Ticagrelor-d7 based on Ticagrelor's pathway.
Quantitative Data Summary
The key to a robust quantitative LC-MS/MS method is the selection of specific and intense MRM transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ticagrelor | 521.1 | 363.1 | 25 |
| Ticagrelor | 521.1 | 405.1 | 15 |
| Ticagrelor-d7 | 528.1 | 363.1 | 25 |
| Ticagrelor-d7 | 528.1 | 412.1 | 15 |
Table 1: Proposed MRM transitions for the quantification of Ticagrelor using Ticagrelor-d7 as an internal standard.
Conclusion
The fragmentation of Ticagrelor and its deuterated impurity, Ticagrelor-d7, follows predictable pathways, allowing for the development of highly selective and sensitive LC-MS/MS methods. The mass shift of +7 amu for Ticagrelor-d7 provides a clear distinction from the parent compound, making it an excellent internal standard for bioanalytical and impurity profiling studies. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Buy this compound [smolecule.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of impurities, degradants, and metabolites of Ticagrelor. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this critical antiplatelet agent.
Introduction to Ticagrelor
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndromes (ACS).[1][2] It belongs to the chemical class of cyclopentyltriazolopyrimidines and, unlike thienopyridines such as clopidrel, does not require metabolic activation to exert its therapeutic effect.[1][3] Ticagrelor and its primary active metabolite, AR-C124910XX, reversibly bind to the P2Y12 ADP-receptor, preventing signal transduction and platelet activation.[4] The chemical structure of Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl) cyclopropyl]amino]-5-(propylsulfanyl)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8]
The characterization of related compounds is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product. These related substances can originate from the manufacturing process (process-related impurities), degradation of the drug substance (degradation products), or metabolic processes in the body (metabolites).
Metabolic Pathway of Ticagrelor
Ticagrelor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][3] This metabolism results in the formation of several metabolites, with AR-C124910XX being the major and only active metabolite.[1][9] AR-C124910XX is equipotent to the parent drug in its P2Y12 receptor inhibition.[1] The metabolic process mainly involves O-deethylation of the hydroxyethyl side chain. Other identified metabolites, such as AR-C133913XX, are formed through different metabolic transformations.[3]
Caption: General analytical workflow for Ticagrelor.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of Ticagrelor and its related compounds. The specific values can vary depending on the exact experimental conditions.
Table 1: Chromatographic Parameters for Ticagrelor and Related Compounds
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Ticagrelor | 3.215 - 12.9 | 1.00 |
| Ticagrelor Related Compound B | Varies | 1.070 - 1.074 |
Note: Retention times can vary significantly based on the specific HPLC method used. [10][11]RRT is a more consistent measure.
Table 2: Forced Degradation Study Results
| Stress Condition (Example) | % Degradation | Number of Degradants |
| Acid Hydrolysis (1N HCl, 80°C, 4 hrs) | 23.292% | 1+ |
| Base Hydrolysis (0.1M NaOH) | Varies | Varies |
| Oxidative (e.g., H2O2) | Varies | Varies |
| Photolytic (UVC) | Varies | 2 major |
| Thermal (e.g., 40°C) | Varies | Varies |
Data compiled from various sources. [7][8][12]The extent of degradation is highly dependent on the conditions and duration of the stress test.
Table 3: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.4 µg/mL |
| Limit of Quantitation (LOQ) | ~1.28 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
These values represent typical performance characteristics for a validated HPLC method for Ticagrelor.[12][10]
Conclusion
The comprehensive characterization of Ticagrelor and its related compounds is a multifaceted process that is fundamental to ensuring its quality, safety, and efficacy. The use of robust, stability-indicating analytical methods, particularly HPLC and LC-MS, is crucial for this purpose. This guide has provided an overview of the key aspects of this characterization process, including the metabolic pathways, common impurities and degradants, and the analytical methodologies employed for their analysis. The detailed protocols and summarized data serve as a valuable reference for professionals in the pharmaceutical industry.
References
- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth of Purity: A Technical Guide to Pharmacopeial Standards for Ticagrelor Impurities
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a critical antiplatelet agent like Ticagrelor, stringent control of impurities is not just a regulatory hurdle, but a fundamental aspect of patient safety. This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for Ticagrelor impurities as stipulated by the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP). It delves into the specified impurities, their acceptance criteria, and the analytical methodologies mandated for their detection and quantification.
Introduction to Ticagrelor and Its Impurities
Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet activation and aggregation, thereby reducing the risk of thrombotic events in patients with acute coronary syndromes.[1] The synthesis of this complex molecule can lead to the formation of various process-related impurities. Furthermore, degradation of the drug substance under various conditions can generate additional impurities. The major pharmacopoeias have established monographs to control the levels of these impurities in both the drug substance and the finished drug product.
Pharmacopeial Monographs and Specified Impurities
The USP, Ph. Eur., and BP provide detailed monographs for Ticagrelor, outlining the tests, procedures, and acceptance criteria for its quality control. A key aspect of these monographs is the control of related substances or impurities.
Specified Impurities
The pharmacopoeias list several specified impurities that must be monitored and controlled within defined limits. The following table summarizes the key specified impurities for Ticagrelor across the major pharmacopoeias.
| Impurity Name | Pharmacopoeia | Chemical Name | CAS Number |
| Ticagrelor Related Compound B | USP[2][3] | (1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1788033-05-5[2][3] |
| Impurity A | BP[6], Ph. Eur.[7] | (1S,2S,3R,5S)-3-[7-amino-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1251765-07-7[7][8] |
| Impurity B | BP[6], Ph. Eur.[9] | (1S,2S,3R,5S)-3-[[3-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-7-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 1788033-05-5[8][9] |
| Impurity C | Ph. Eur.[10] | Not specified in search results | 1616703-93-5[8][10] |
| Impurity D | BP[6], Ph. Eur.[11][12] | 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfanyl)-3H-[2][4][5]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][4][5]dioxol-4-yl]oxy]ethan-1-ol | 274693-26-4[8][11][12] |
| Impurity E | Ph. Eur.[1][13][14] | (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (R)-mandelate | 376608-71-8[1][14] |
Acceptance Criteria
The acceptance criteria for impurities are crucial for ensuring the quality and safety of the drug. These limits are typically expressed as a percentage of the active ingredient. The British Pharmacopoeia provides specific limits for unspecified and total impurities in Ticagrelor tablets.[6]
| Impurity | Acceptance Criteria (BP for Tablets) |
| Unspecified Impurities | For each impurity, maximum 0.2% |
| Total Impurities | Maximum 0.5% |
| Reporting Threshold | 0.1% |
Note: For Ticagrelor tablets, the peaks due to impurities A, B, and D are disregarded in the calculation of total impurities.[15]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of Ticagrelor and its impurities. The pharmacopoeial methods are typically stability-indicating, meaning they can separate the drug substance from its degradation products.
Representative HPLC Method (Based on British Pharmacopoeia)
The British Pharmacopoeia outlines a specific HPLC method for the analysis of Ticagrelor tablets.[6]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Not explicitly specified, but a C18 or similar reversed-phase column is commonly used. |
| Mobile Phase | Gradient elution is typically employed. |
| Flow Rate | 1.0 mL/min |
| Detection | Spectrophotometer at 242 nm |
| Injection Volume | 5 µL |
| Run Time | Sufficient to elute all impurities (Ticagrelor retention time is about 15 minutes). |
System Suitability:
A critical aspect of any pharmacopeial method is the system suitability test, which ensures the chromatographic system is performing adequately. For the BP method, a resolution of a minimum of 4.0 between the peaks due to ticagrelor and impurity B is required.[6]
Forced Degradation Studies
Forced degradation studies are essential to develop and validate stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[16][17]
Typical Stress Conditions for Ticagrelor:
-
Acid Hydrolysis: Treatment with hydrochloric acid.[16]
-
Alkali Hydrolysis: Treatment with sodium hydroxide.[16]
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.[16]
-
Photolytic Degradation: Exposure to UV and visible light.[16]
Signaling Pathway of Ticagrelor
Ticagrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor, a G-protein coupled receptor on the surface of platelets.[8][14] Understanding this pathway is crucial for researchers in drug development.
Caption: Ticagrelor's mechanism of action via P2Y12 receptor antagonism.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a Ticagrelor drug product.
Caption: A generalized workflow for Ticagrelor impurity profiling.
Conclusion
The stringent control of impurities in Ticagrelor is a critical aspect of ensuring its safety and efficacy. The USP, Ph. Eur., and BP provide a robust framework for the identification and quantification of these impurities through detailed monographs and validated analytical methods. Adherence to these pharmacopeial standards is essential for pharmaceutical manufacturers and is a key component of the drug approval process. This guide provides a foundational understanding of these requirements, empowering researchers and drug development professionals to navigate the complex landscape of impurity profiling for this vital cardiovascular medication.
References
- 1. Detailed view [crs.edqm.eu]
- 2. drugs.com [drugs.com]
- 3. Ticagrelor EP Impurity D | 274693-26-4 | SynZeal [synzeal.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | P2Y12 Receptors in Tumorigenesis and Metastasis [frontiersin.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mdpi.com [mdpi.com]
- 12. veeprho.com [veeprho.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. Why can the limit for total impurities in a monograph on medicinal product containing a chemically defined active substance be lower than the limit for total impurities in the corresponding active substance monograph? - FAQs Home - FAQs [faq.edqm.eu]
- 16. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pa2online.org [pa2online.org]
Methodological & Application
Application Note: Quantification of Ticagrelor and its Impurities using a d7-Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the simultaneous quantification of Ticagrelor and its process-related impurities and degradation products in bulk drug substances using a highly sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ticagrelor-d7, ensures high accuracy and precision, correcting for matrix effects and variations in sample preparation and instrument response. This method is crucial for quality control and stability testing in the development and manufacturing of Ticagrelor.
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. Regulatory agencies require stringent control and monitoring of these impurities.
This document outlines a robust LC-MS/MS method for the separation and quantification of Ticagrelor and its key impurities. The method employs Ticagrelor-d7 as an internal standard (IS) to ensure reliable quantification. Ticagrelor-d7 is an ideal internal standard as it co-elutes with Ticagrelor and has nearly identical chemical and physical properties, but is mass-differentiated, allowing for precise correction of any analytical variability.[][2]
Experimental Protocols
Materials and Reagents
-
Ticagrelor reference standard (>99.5% purity)
-
Ticagrelor-d7 internal standard (>99.5% purity)
-
Reference standards for Ticagrelor impurities (e.g., AR-C124910XX, TIC Imp-I, TIC Imp-II, TIC Imp-III, TIC Imp-IV) (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor, Ticagrelor-d7, and each impurity by dissolving the accurately weighed compounds in methanol.
-
Intermediate Standard Solution: Prepare a mixed intermediate standard solution containing Ticagrelor and all impurities at a concentration of 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Ticagrelor-d7 at a concentration of 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the intermediate standard solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL for Ticagrelor and each impurity.
Sample Preparation
-
Accurately weigh 10 mg of the Ticagrelor bulk drug substance into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a 100 µg/mL solution.
-
Transfer 100 µL of this solution to a clean microcentrifuge tube.
-
Add 890 µL of the 50:50 (v/v) acetonitrile/water mixture.
-
Add 10 µL of the 1 µg/mL Ticagrelor-d7 internal standard spiking solution.
-
Vortex the solution for 30 seconds.
-
Transfer the final solution to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 30% B
-
9.1-12 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Data Presentation
MRM Transitions and Compound Parameters
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification of Ticagrelor and its impurities. These are based on the known molecular weights and predictable fragmentation patterns. The quantifier transition is used for calculating the concentration, while the qualifier transition confirms the identity of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Ticagrelor | 523.2 | 405.1 | 361.1 |
| Ticagrelor-d7 | 530.2 | 412.1 | 368.1 |
| AR-C124910XX | 479.2 | 361.1 | 251.1 |
| TIC Imp-I | 398.1 | 280.1 | 178.1 |
| TIC Imp-II | 539.2 | 405.1 | 361.1 |
| TIC Imp-III | 511.2 | 393.1 | 349.1 |
| TIC Imp-IV | 523.2 | 405.1 | 361.1 |
Method Performance Characteristics (Representative Data)
The following tables summarize the expected performance of the method based on typical validation results for similar analytical procedures.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | R² |
| Ticagrelor | 1 - 1000 | >0.998 |
| AR-C124910XX | 1 - 1000 | >0.997 |
| TIC Imp-I | 2 - 500 | >0.995 |
| TIC Imp-II | 1 - 500 | >0.996 |
| TIC Imp-III | 2 - 500 | >0.995 |
| TIC Imp-IV | 1 - 500 | >0.996 |
Table 2: Accuracy and Precision
| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Ticagrelor | 5 | 4.9 | 98.0 | 4.5 |
| 50 | 51.2 | 102.4 | 3.1 | |
| 500 | 495.5 | 99.1 | 2.5 | |
| AR-C124910XX | 5 | 5.2 | 104.0 | 5.1 |
| 50 | 48.9 | 97.8 | 3.8 | |
| 500 | 505.1 | 101.0 | 2.9 | |
| TIC Imp-II | 5 | 4.8 | 96.0 | 6.2 |
| 50 | 52.1 | 104.2 | 4.5 | |
| 500 | 490.3 | 98.1 | 3.3 |
Table 3: Limit of Quantification (LOQ) and Recovery
| Analyte | LOQ (ng/mL) | Recovery (%) |
| Ticagrelor | 1 | 95.2 |
| AR-C124910XX | 1 | 92.8 |
| TIC Imp-I | 2 | 90.5 |
| TIC Imp-II | 1 | 94.1 |
| TIC Imp-III | 2 | 89.9 |
| TIC Imp-IV | 1 | 93.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Ticagrelor impurities.
Caption: Relationship between Ticagrelor and its key impurities.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of Ticagrelor and its related impurities. The use of a deuterated internal standard, Ticagrelor-d7, ensures the accuracy and robustness of the method, making it suitable for routine quality control analysis of bulk drug substance and for stability studies. The detailed protocol and performance characteristics serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Ticagrelor and Its Impurities
Abstract
This application note details a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Ticagrelor and its known impurities in bulk drug substances and pharmaceutical dosage forms. The method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to assist researchers, scientists, and drug development professionals in implementing this method for routine quality control and stability studies.
Introduction
Ticagrelor is a crucial antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] Ensuring the purity and stability of Ticagrelor is paramount for its safety and efficacy. This necessitates a reliable analytical method to separate and quantify Ticagrelor from its potential impurities and degradation products. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC methods.[1][4][5] This application note presents a validated UPLC method that provides a rapid and effective separation of Ticagrelor from its related substances.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The following table summarizes the optimized chromatographic conditions.
| Parameter | Specification |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 25°C[7] |
| Detection | UV at 256 nm[5][8] |
| Injection Volume | 2 µL[6] |
| Run Time | 6.0 minutes[6] |
Table 1: UPLC Chromatographic Conditions
2. Mobile Phase Gradient
The gradient elution program for the separation is detailed below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 4.0 | 20 | 80 |
| 5.0 | 20 | 80 |
| 5.1 | 80 | 20 |
| 6.0 | 80 | 20 |
Table 2: Gradient Elution Program
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 35:65 (v/v) ratio is used as the diluent.[7][9]
-
Standard Stock Solution (Ticagrelor): Accurately weigh and dissolve an appropriate amount of Ticagrelor reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution (Ticagrelor): Dilute the Standard Stock Solution with the diluent to achieve a final concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution of known impurities (e.g., Ticagrelor related compound B) in the diluent at a concentration of 100 µg/mL.
-
Spiked Sample Solution (for Method Development and Validation): Spike the Working Standard Solution with the Impurity Stock Solution to a level of 0.1% of the Ticagrelor concentration.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 90 mg of Ticagrelor and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
4. System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the Ticagrelor peak.[8] |
| Theoretical Plates | Not less than 1500 for the Ticagrelor peak.[8] |
| Resolution | Resolution between Ticagrelor and any adjacent impurity peak should be not less than 1.5.[9] |
| % RSD of Peak Areas | Not more than 2.0% for six replicate injections of the standard solution. |
Table 3: System Suitability Criteria
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for Ticagrelor and a key impurity.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Ticagrelor | ~3.6 | 1.00 |
| Ticagrelor Impurity B | ~3.8 | ~1.07 |
Table 4: Retention Data for Ticagrelor and Impurity B [9]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be conducted on a Ticagrelor sample. The sample should be exposed to various stress conditions as outlined below. The resulting solutions are then analyzed by the UPLC method to assess for degradation and to ensure peak purity of Ticagrelor.
| Stress Condition | Details |
| Acid Hydrolysis | 1 N HCl at 80°C for 4 hours.[10] |
| Base Hydrolysis | 1 N NaOH at 80°C for 4 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | 80°C for 21 days.[] |
| Photolytic Degradation | Exposure to UV light (300-800 nm) in a photostability chamber.[] |
Table 5: Conditions for Forced Degradation Studies
Method Validation
The developed UPLC method should be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose. The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%[8] |
| Precision (% RSD) | ≤ 2.0%[8] |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Table 6: Method Validation Parameters and Acceptance Criteria
Visualization of Experimental Workflow
Caption: UPLC analysis workflow for Ticagrelor and its impurities.
The UPLC method described in this application note is rapid, sensitive, and specific for the determination of Ticagrelor and its impurities. The method is stability-indicating and suitable for routine quality control analysis of both bulk drug and finished pharmaceutical products. The detailed protocols and validation criteria provided herein will enable researchers and analytical scientists to successfully implement this method in their laboratories.
References
- 1. rroij.com [rroij.com]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography - Google Patents [patents.google.com]
- 8. qtanalytics.in [qtanalytics.in]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Ticagrelor in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ticagrelor in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ticagrelor-d7, is employed. The protocol involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Ticagrelor is an orally active, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. Monitoring its concentration in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Ticagrelor-d7, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the reliable quantification of Ticagrelor in human plasma.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this analytical method, compiled from established research.[1][2][3]
| Parameter | Ticagrelor |
| Linearity Range | 0.5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 8.4% |
| Inter-day Precision (%RSD) | ≤ 7.7% |
| Intra-day Accuracy (%RE) | -4.87% to 1.75% |
| Inter-day Accuracy (%RE) | -2.18% to 7.68% |
| Mean Extraction Recovery | 99.2% - 105% |
Experimental Protocol
Materials and Reagents
-
Ticagrelor reference standard
-
Ticagrelor-d7 (Internal Standard, IS)[4]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ticagrelor and Ticagrelor-d7 in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the Ticagrelor stock solution in 50:50 acetonitrile/water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Ticagrelor-d7 stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 10, 100, 500, 2000, 5000 ng/mL) and for QC samples (e.g., low, mid, high concentrations).[1][2]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (Ticagrelor-d7 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode has shown higher response)[1][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ticagrelor: m/z 521.1 -> 361.1[1]
-
Ticagrelor-d7: m/z 528.1 -> 368.1 (example transition, needs to be confirmed based on the labeled position)
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Data Analysis
Quantification is performed by calculating the peak area ratio of Ticagrelor to the internal standard (Ticagrelor-d7). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression. The concentrations of the unknown samples are then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of Ticagrelor in plasma.
Caption: Logical relationship of components in the bioanalytical method.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
Application of Ticagrelor-d7 in Pharmacokinetic Studies: A Detailed Guide
Introduction
Ticagrelor is an orally administered, direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Unlike thienopyridine antiplatelet agents, ticagrelor does not require metabolic activation to exert its effect.[3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing and ensuring clinical efficacy. Stable isotope-labeled compounds, such as Ticagrelor-d7, are invaluable tools in these studies, serving as ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This document provides detailed application notes and protocols for the use of Ticagrelor-d7 in pharmacokinetic research.
Pharmacokinetic Profile of Ticagrelor
Ticagrelor is rapidly absorbed after oral administration, with a bioavailability of approximately 36%.[6][7] It is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, into an active metabolite, AR-C124910XX, which is equipotent to the parent drug.[1][8] Both ticagrelor and AR-C124910XX are highly bound to plasma proteins (>99.8%).[1][7] The elimination of ticagrelor and its metabolites occurs mainly through hepatic metabolism and biliary excretion, with about 58% recovered in feces and 27% in urine.[1][9]
Table 1: Summary of Key Pharmacokinetic Parameters for Ticagrelor and its Active Metabolite (AR-C124910XX)
| Parameter | Ticagrelor | AR-C124910XX (Active Metabolite) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 3 hours | ~2.5 - 4 hours | [1][7] |
| Plasma Half-life (t½) | ~7 - 9 hours | ~8.5 - 12 hours | [6][7] |
| Oral Bioavailability | ~36% | Not applicable | [7][10] |
| Volume of Distribution (Vd) | 88 L | Not specified | [1][7] |
| Plasma Protein Binding | >99.8% | >99.8% | [1][7] |
| Primary Metabolism | CYP3A4/3A5 | Not applicable | [8][11] |
| Primary Route of Excretion | Fecal (hepatic metabolism) | Fecal | [7][9] |
Experimental Protocols
The quantification of ticagrelor and its active metabolite in biological matrices is predominantly achieved using LC-MS/MS, with Ticagrelor-d7 as the internal standard (IS) to ensure accuracy and precision.[12][13]
Protocol 1: Quantification of Ticagrelor and AR-C124910XX in Human Plasma using LC-MS/MS
This protocol outlines a method for the simultaneous determination of ticagrelor and its active metabolite, AR-C124910XX, in human plasma.
1. Materials and Reagents:
-
Ticagrelor and AR-C124910XX reference standards
-
Ticagrelor-d7 (Internal Standard)
-
Human plasma (with K2-EDTA as anticoagulant)[14]
-
Acetonitrile (HPLC grade)[14]
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)[14]
-
Water (LC-MS grade)
-
Ammonium acetate
2. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of ticagrelor, AR-C124910XX, and Ticagrelor-d7 (1 mg/mL) in methanol or acetonitrile.[14]
-
Working Solutions: Prepare serial dilutions of ticagrelor and AR-C124910XX from the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.[14]
-
Internal Standard Working Solution: Dilute the Ticagrelor-d7 stock solution with acetonitrile to a final concentration of approximately 5 ng/mL.[14]
3. Sample Preparation (Protein Precipitation): [14]
-
Aliquot 50 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (Ticagrelor-d7 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[14]
-
Chromatographic Column: A C18 reversed-phase column (e.g., Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 × 100 mm).[14]
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[14]
-
Ionization Mode: ESI in negative mode is often preferred for higher response.[12][14]
Table 2: Mass Spectrometry Parameters for Ticagrelor, AR-C124910XX, and Ticagrelor-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Ticagrelor | 521.1 - 521.4 | 360.9 - 361.1 | Negative ESI | [12][14] |
| AR-C124910XX | 477.0 - 477.2 | 361.1 - 361.2 | Negative ESI | [12][14] |
| Ticagrelor-d7 (IS) | 528.1 - 530.4 | 127.0 - 367.9 | Negative/Positive ESI | [12][13] |
5. Data Analysis:
-
Quantify the concentrations of ticagrelor and AR-C124910XX by calculating the peak area ratio of the analyte to the internal standard (Ticagrelor-d7).
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the unknown samples from the regression equation of the calibration curve.
Visualizations
Metabolic Pathway of Ticagrelor
Ticagrelor undergoes two primary metabolic transformations. The major pathway involves O-deethylation to form the active metabolite, AR-C124910XX. A second pathway leads to N-dealkylation, forming an inactive metabolite.[9]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a pharmacokinetic study involving the analysis of plasma samples.
References
- 1. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 6. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method Validation for Ticagrelor using a Deuterated Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the bioanalytical method validation for the quantitative determination of Ticagrelor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ticagrelor-d7, to ensure high accuracy and precision, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented, along with a summary of validation parameters in clearly structured tables. This application note is intended to assist researchers, scientists, and drug development professionals in implementing a robust and reliable bioanalytical method for Ticagrelor in pharmacokinetic and bioequivalence studies.
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation and is indicated to reduce the rate of cardiovascular death, myocardial infarction, and stroke in patients with acute coronary syndrome (ACS).[5][6][7] Accurate measurement of Ticagrelor concentrations in biological matrices is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.[8][9] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[10][11] The use of a deuterated internal standard, such as Ticagrelor-d7, is critical for correcting potential variability during sample preparation and analysis, thereby ensuring the reliability of the results.[10][11]
This document outlines a fully validated LC-MS/MS method for the quantification of Ticagrelor in human plasma. The validation was performed in accordance with the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][12]
Experimental Protocols
Materials and Reagents
-
Analytes: Ticagrelor and Ticagrelor-d7 (Internal Standard, IS)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (AR grade), Water (Milli-Q or equivalent)
-
Chemicals: Ethyl acetate (AR grade)
-
Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Phenomenex Luna® C18 column, is recommended for optimal separation.[10][11]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor and Ticagrelor-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Ticagrelor-d7 (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a one-step liquid-liquid extraction procedure which has been shown to be effective for Ticagrelor analysis.[10][11]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Ticagrelor-d7) to each tube, except for the blank samples.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 900 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Luna® C18 (e.g., 50 x 2.0 mm, 5 µm)[10] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[10][13] |
| Gradient | Isocratic or a shallow gradient can be used. A typical composition is 20:80 (A:B, v/v)[10][11] |
| Flow Rate | 0.2 mL/min[10][11] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2-4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ticagrelor: m/z 523.4 → 127.0[10]Ticagrelor-d7: m/z 530.4 → 127.0[10] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Bioanalytical Method Validation Summary
The method was validated according to the FDA and ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity
The calibration curve was found to be linear over the concentration range of 2 to 1500 ng/mL.[10][11] The correlation coefficient (r) was consistently ≥ 0.999.[10][11]
Table 3: Calibration Curve Details
| Parameter | Result |
| Concentration Range | 2 - 1500 ng/mL[10][11] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r) | ≥ 0.999[10][11] |
| Weighting Factor | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 2 | 1.0 - 4.9[10] | 97.0 - 105.9[10] | 1.8 - 8.7[10] | 97.5 - 102.9[10] |
| LQC | 6 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 750 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 1200 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Note: The acceptable limits for precision (%RSD) are ≤15% (≤20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ) of the nominal concentration.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with the quantification.
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| Ticagrelor | LQC | ~60-65[12] | Close to 1 |
| Ticagrelor | HQC | ~60-65[12] | Close to 1 |
| Ticagrelor-d7 | - | ~50-60[12] | Close to 1 |
Note: A matrix factor close to 1 indicates a negligible matrix effect.
Stability
The stability of Ticagrelor in human plasma was evaluated under various storage and handling conditions.
Table 6: Stability of Ticagrelor in Human Plasma
| Stability Condition | Duration | Temperature | Result |
| Bench-top Stability | 6 hours | Room Temperature | Stable |
| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temperature | Stable |
| Autosampler Stability | 24 hours | 4°C | Stable |
| Long-term Stability | 30 days | -80°C | Stable |
Diagrams
Caption: Experimental workflow for Ticagrelor analysis.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and reliable approach for the quantitative determination of Ticagrelor in human plasma. The method has been successfully validated according to regulatory guidelines and is suitable for application in pharmacokinetic, bioequivalence, and other clinical studies. The detailed protocols and validation data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Brilinta (ticagrelor) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Bioequivalence of a Generic Ticagrelor 90‐mg Formulation Versus the Innovator Product in Healthy White Subjects Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
Application Note: Sample Preparation for the Analysis of Ticagrelor and its Impurities
Introduction
Ticagrelor is a P2Y12 platelet inhibitor used to reduce the rate of cardiovascular death, myocardial infarction, and stroke. The analysis of impurities in Ticagrelor drug substances and products is a critical component of quality control to ensure the safety and efficacy of the medication. Effective sample preparation is paramount for accurate and reliable impurity profiling. This application note provides detailed protocols for various sample preparation techniques for the analysis of Ticagrelor and its related substances by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). The described methods include direct dissolution/extraction, sample preparation for forced degradation studies, and liquid-liquid extraction. A general protocol for solid-phase extraction is also provided.
Quantitative Data Summary
The selection of a sample preparation method can impact the recovery of the analyte and its impurities. The following table summarizes typical recovery data for Ticagrelor using different analytical methods, which are indicative of the efficiency of the sample preparation process.
| Parameter | Direct Dissolution/Extraction | Liquid-Liquid Extraction (from plasma) |
| Analyte | Ticagrelor | Ticagrelor |
| Reported Recovery | 98%-102% | 87.8% - 100.7% |
| Precision (%RSD) | < 2% | < 15% |
| Primary Application | Assay and Impurity analysis in Tablets | Bioanalysis in Plasma |
Experimental Protocols
Protocol 1: Direct Dissolution and Extraction from Tablets
This method is the most common approach for the analysis of Ticagrelor and its impurities in tablet dosage forms.
Objective: To extract Ticagrelor and its related substances from a tablet matrix for HPLC or UPLC analysis.
Materials:
-
Ticagrelor Tablets (e.g., 90 mg)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
HPLC grade Methanol
-
Volumetric flasks (100 mL, 25 mL)
-
Pipettes
-
Ultrasonic bath
-
Syringe filters (0.22 µm or 0.45 µm PTFE or equivalent)
Procedure:
-
Tablet Powder Preparation: Weigh and finely powder not fewer than 20 Ticagrelor tablets.
-
Sample Weighing: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Ticagrelor (e.g., 50 mg or 100 mg).
-
Dissolution: Transfer the weighed powder into a volumetric flask (e.g., 100 mL). Add a pre-determined volume of solvent mixture (e.g., 60 mL of Acetonitrile:Water 35:65 v/v).
-
Extraction: Sonicate the flask for a specified period (e.g., 10-15 minutes) to ensure complete dissolution of the active ingredient.
-
Dilution to Volume: Allow the solution to cool to room temperature and dilute to the mark with the solvent mixture.
-
Filtration: Filter a portion of the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
Further Dilution (if necessary): Depending on the concentration required for the analysis, a further dilution of the stock solution may be performed. For instance, diluting 2.0 mL of the stock solution to 100 mL with the mobile phase.
Caption: Workflow for Direct Dissolution and Extraction.
Protocol 2: Sample Preparation for Forced Degradation Studies
This protocol describes the preparation of samples to investigate the stability of Ticagrelor under various stress conditions.
Objective: To generate potential degradation products of Ticagrelor for identification and to assess the stability-indicating nature of an analytical method.
Materials:
-
Ticagrelor Active Pharmaceutical Ingredient (API) or powdered tablets
-
Hydrochloric Acid (HCl), e.g., 1N
-
Sodium Hydroxide (NaOH), e.g., 1N
-
Hydrogen Peroxide (H₂O₂), e.g., 3%
-
HPLC grade Methanol
-
Round bottom flasks
-
Water bath or oven
-
Photostability chamber
-
Neutralizing solutions (corresponding acid or base)
Procedure:
A. Acid Hydrolysis:
-
Transfer a known amount of Ticagrelor (e.g., 50 mg) into a round bottom flask.
-
Add a specific volume of acidic solution (e.g., 1 mL of 1N HCl) and diluent.
-
Reflux the solution at room temperature for a defined period (e.g., 3 hours).
-
Cool the solution and neutralize with an equivalent amount of base (e.g., 1N NaOH).
-
Dilute the resulting solution with a suitable solvent (e.g., mobile phase) to a final concentration appropriate for HPLC analysis (e.g., 50 µg/mL).
B. Alkaline Hydrolysis:
-
Transfer a known amount of Ticagrelor into a round bottom flask.
-
Add a specific volume of basic solution (e.g., 1 mL of 1N NaOH) and diluent.
-
Reflux the solution at room temperature for a defined period (e.g., 5 hours).
-
Cool the solution and neutralize with an equivalent amount of acid (e.g., 1N HCl).
-
Dilute to the final concentration with a suitable solvent.
C. Oxidative Degradation:
-
Transfer a known amount of Ticagrelor (e.g., 10 µg) into a volumetric flask.
-
Add a specific volume of oxidative agent (e.g., 5 mL of 3% H₂O₂) and keep at room temperature.
-
After a defined period, add a suitable solvent (e.g., 5 mL of methanol) and sonicate.
-
Dilute to the final concentration with a suitable solvent.
D. Thermal Degradation:
-
Place a known amount of solid Ticagrelor in an oven at a specified temperature (e.g., 80°C) for a certain duration (e.g., 10 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.
E. Photolytic Degradation:
-
Expose a known amount of solid Ticagrelor to light in a photostability chamber for a specified duration (e.g., 72 hours).
-
After exposure, dissolve the sample in a suitable solvent and dilute to the final concentration.
Application Note: High-Resolution Mass Spectrometry for Comprehensive Impurity Profiling of Ticagrelor
Abstract
This application note provides a detailed protocol for the identification and characterization of impurities in ticagrelor drug substances and products using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). Ticagrelor, an antiplatelet agent, can degrade under various stress conditions and may contain process-related impurities that need to be monitored and controlled. The methodologies described herein are essential for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of ticagrelor.
Introduction
Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] Like any pharmaceutical compound, it is susceptible to degradation and the presence of impurities that can arise during synthesis, formulation, or storage. Regulatory agencies require rigorous impurity profiling to ensure that levels of these impurities are within acceptable limits. High-resolution mass spectrometry offers unparalleled sensitivity and selectivity for the detection, identification, and quantification of known and unknown impurities.[2] This note details protocols for forced degradation studies and the analysis of process-related impurities using LC-HRMS.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3]
Methodology:
-
Sample Preparation: Prepare a stock solution of ticagrelor in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Subject the ticagrelor solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an extended period.
-
-
Neutralization: Neutralize the acidic and basic solutions before injection.
-
Analysis: Analyze the stressed samples using the LC-HRMS method detailed below.
Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRMS)
This method is designed for the separation and analysis of ticagrelor and its impurities.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., XTerra MS C18, 250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3][4] |
| Mobile Phase B | Acetonitrile[3][4] |
| Gradient | Optimized linear gradient |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm, followed by MS detector[5] |
HRMS Parameters:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| Data Acquisition | Full Scan and Data-Dependent MS/MS (dd-MS2) |
Data Presentation
Quantitative Analysis of Process-Related Impurities
Five process-related impurities, designated as TIC Imp-I, -II, -III, -IV, and -V, have been detected in ticagrelor laboratory batches.[6][7] The levels of these impurities are summarized below.
| Impurity | Structure | Observed Level (%) |
| TIC Imp-I | (1S,2S,3S,5S)-3-(2-hydroxyethoxy)-5-(7-amino-5-(propylthio)-3H-[1][3][8]triazolo[4,5-d] pyrimidin-3-yl)cyclopentane-1,2-diol | 0.08 - 0.22[6] |
| TIC Imp-II | (1S,2S,3S,5S)-3-(7-((1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino)-5-(propylsulfinyl)-3H-[1][3][8]triazolo [4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 0.08 - 0.22[6] |
| TIC Imp-III | (1S,2R,3S,4S)-4-(7-((1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino)-5-(propylthio)-3H-[1][3][8]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol | 0.08 - 0.22[6] |
| TIC Imp-IV | (3S,5S)-3-(7-((1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino)-5-(propylthio)-3H-[1][3][8]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 0.08 - 0.22[6] |
| TIC Imp-V | Known Impurity | 0.08 - 0.22[6] |
Major Degradation Pathways
Forced degradation studies have identified several major degradation pathways for ticagrelor, including oxidation, S-dealkylation, and N-dealkylation, resulting in up to nine degradation products.[3][4] Accurate mass measurements from HRMS are critical for elucidating the elemental compositions of these degradants.[3]
Visualizations
Ticagrelor Metabolism and Signaling Pathway
Caption: Ticagrelor Metabolism and Mechanism of Action.
Experimental Workflow for Ticagrelor Impurity Profiling
Caption: Workflow for Ticagrelor Impurity Profiling.
Logical Relationship of Impurity Identification
Caption: Logic for Impurity Structure Elucidation.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the comprehensive impurity profiling of ticagrelor. The detailed protocols and methodologies presented in this application note provide a robust framework for the identification, characterization, and quantification of both process-related and degradation impurities. By leveraging the power of LC-HRMS, pharmaceutical scientists can ensure the quality and safety of ticagrelor, meeting stringent regulatory requirements and ultimately protecting patient health.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Ticagrelor Impurity 2-d7 in Stability-Indicating Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, crucial in the prevention of thrombotic events in patients with acute coronary syndrome.[1][2] Ensuring the stability and purity of the drug product is paramount for its safety and efficacy. Stability-indicating assays are essential analytical procedures that quantify the drug substance in the presence of its degradation products, providing an accurate measure of its stability under various environmental conditions.
This document provides detailed application notes and protocols for the use of a deuterated internal standard, specifically Ticagrelor impurity 2-d7, in a stability-indicating assay for Ticagrelor. The use of a stable isotope-labeled internal standard, such as a deuterated analog of a major impurity, enhances the accuracy and precision of the quantification of impurities and degradation products.
Ticagrelor and Its Impurities
Ticagrelor can degrade under various stress conditions, including exposure to acid, base, oxidation, heat, and light, leading to the formation of several degradation products.[3][4] One of the identified process-related impurities is Ticagrelor Impurity 2 , chemically known as Ticagrelor Sulfoxide .
Chemical Structure of Ticagrelor Impurity 2 (Ticagrelor Sulfoxide):
-
IUPAC Name: 3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
The use of a deuterated version of this impurity, This compound , as an internal standard is proposed for the accurate quantification of this and other related impurities during stability studies. Deuterated standards are ideal as they exhibit similar chromatographic behavior and ionization efficiency to the analyte but are distinguishable by their mass-to-charge ratio in mass spectrometry.
Signaling Pathway of Ticagrelor
Ticagrelor inhibits platelet activation by blocking the P2Y12 receptor, which plays a central role in amplifying platelet response to adenosine diphosphate (ADP).[1] This action prevents the downstream signaling cascade that leads to platelet aggregation and thrombus formation.
Caption: Ticagrelor's mechanism of action on the P2Y12 receptor signaling pathway.
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation of Ticagrelor under various stress conditions as reported in the literature. This data highlights the importance of a robust stability-indicating method.
| Stress Condition | Duration | Ticagrelor Remaining (%) | Major Degradation Products Formed | Reference |
| 0.1 M HCl | 4 hours at 80°C | 76.7% | - | |
| 0.1 M NaOH | 4 hours at 80°C | 71.2% | De-ethylated product | |
| 30% H₂O₂ | 30 mins at 60°C | Not specified | Diastereomeric N-oxide products | [5] |
| Thermal | 24 hours at 80°C | 98.5% | - | |
| Photolytic (UV light) | 7 days | Not specified | Multiple photodegradation products | [5] |
Experimental Protocols
Preparation of Standard and Sample Solutions
Objective: To prepare solutions for calibration curves and for the analysis of stressed Ticagrelor samples.
Materials:
-
Ticagrelor Reference Standard
-
Ticagrelor Impurity 2 Reference Standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Ticagrelor Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Ticagrelor Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Ticagrelor Impurity 2 Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Ticagrelor Impurity 2 Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Ticagrelor and Ticagrelor Impurity 2 stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. To each calibration standard, add a fixed concentration of the Internal Standard solution (e.g., 1 µg/mL).
-
Sample Preparation: For stability samples, accurately weigh a portion of the stressed sample equivalent to about 10 mg of Ticagrelor into a 10 mL volumetric flask. Add a fixed amount of the Internal Standard solution, dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Stability-Indicating HPLC-MS/MS Method
Objective: To develop and validate a stability-indicating HPLC-MS/MS method for the quantification of Ticagrelor and its impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS/MS) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Run Time: Approximately 15 minutes to ensure elution of all degradation products.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ticagrelor: Precursor ion → Product ion (to be determined based on instrument tuning)
-
Ticagrelor Impurity 2: Precursor ion → Product ion
-
This compound (IS): Precursor ion → Product ion
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Forced Degradation Studies Protocol
Objective: To generate degradation products of Ticagrelor to demonstrate the specificity of the stability-indicating method.
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of Ticagrelor in 10 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Neutralize the solution with 0.1 M NaOH and dilute with mobile phase to the desired concentration.
-
Base Hydrolysis: Dissolve 10 mg of Ticagrelor in 10 mL of 0.1 M NaOH. Heat at 80°C for 4 hours. Neutralize the solution with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of Ticagrelor in 10 mL of 30% H₂O₂. Keep at 60°C for 30 minutes.[5] Dilute with mobile phase.
-
Thermal Degradation: Place 10 mg of solid Ticagrelor in a hot air oven at 80°C for 24 hours. Dissolve the sample in the mobile phase.
-
Photolytic Degradation: Expose 10 mg of solid Ticagrelor to UV light (254 nm) for 7 days.[5] Dissolve the sample in the mobile phase.
For each condition, a control sample (without the stressor) should be prepared and analyzed alongside the stressed sample.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the stability-indicating assay of Ticagrelor using this compound as an internal standard.
Caption: Workflow for Ticagrelor stability-indicating assay.
Conclusion
The use of this compound as an internal standard in a stability-indicating assay for Ticagrelor provides a robust and reliable method for accurately quantifying the drug substance and its degradation products. This approach, combined with a well-validated HPLC-MS/MS method, is crucial for ensuring the quality, safety, and efficacy of Ticagrelor drug products throughout their shelf life. The detailed protocols and methodologies presented here serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijert.org [ijert.org]
Application Note: Chromatographic Separation of Ticagrelor Diastereomeric Impurities
Abstract
This application note provides a detailed protocol for the chromatographic separation of Ticagrelor and its diastereomeric impurities. Ticagrelor, a P2Y12 platelet inhibitor, possesses multiple chiral centers, leading to the potential for various stereoisomeric impurities during its synthesis. Effective separation and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the drug product. This document outlines a high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase for the successful resolution of Ticagrelor from its key diastereomers. The provided protocols are intended for researchers, scientists, and drug development professionals involved in the analytical characterization of Ticagrelor.
Introduction
Ticagrelor, with the chemical name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a crucial antiplatelet medication.[4] The complex stereochemistry of the molecule makes it susceptible to the formation of diastereomeric and enantiomeric impurities during the manufacturing process.[1] Regulatory agencies require stringent control over these impurities. This application note details a robust HPLC method for the separation of Ticagrelor from its known diastereomeric impurities.
Experimental Protocols
Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC): Equipped with a UV detector.
-
Chiral Chromatographic Column: A column with a cellulose or amylose derivative as the stationary phase is recommended for effective separation. A common choice is a cellulose-based chiral column (e.g., Cellulose-2).[1]
-
Solvents and Reagents: HPLC grade n-hexane, ethanol, acetonitrile, and water. All other chemicals should be of analytical grade.
-
Reference Standards: Ticagrelor and its known diastereomeric impurity reference standards.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the separation of Ticagrelor and its isomers. The following table summarizes a selection of effective methods.
Table 1: Summary of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | Chiral column with cellulose derivative filler[1] | CHIRALPAK IA (250 mm×4.6 mm, 5 μm)[5] | Zorbax Plus C8 (150 × 4.6 mm, 5.0 μm)[3] |
| Mobile Phase | n-hexane-ethanol mixture (e.g., 45:55 v/v)[1] | n-hexane-methanol-ethanol-acetic acid (800:100:100:1 v/v/v/v)[5] | Acetonitrile: 50 mM Ammonium Acetate (57:43, v/v), pH 8.2[3][6] |
| Flow Rate | 0.6-1.4 ml/min (typically 1.0 ml/min)[1] | 0.8 mL·min⁻¹[5] | 0.7 mL/min[3][6] |
| Column Temperature | 25-45 °C (typically 30 °C)[1] | 30℃[5] | 25 °C[3][6] |
| Detection Wavelength | 270-310 nm (typically 300 nm)[1] | 255nm[5] | 270 nm[3][6] |
| Injection Volume | 10 µL | Not Specified | 20 μL[3][6] |
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Ticagrelor and its diastereomeric impurity reference standards.
-
Dissolve and dilute the standards in the mobile phase to achieve a final concentration of approximately 1 mg/mL for Ticagrelor and 1 µg/mL for each impurity.[1]
-
-
Test Sample Preparation:
-
For drug substance, accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
For drug product (tablets), weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose of Ticagrelor should be dissolved in a suitable volume of the mobile phase to achieve a final concentration of approximately 1 mg/mL. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.
-
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Ticagrelor and its diastereomeric impurities.
Caption: Workflow for Ticagrelor Diastereomeric Impurity Analysis.
Data Presentation
The quantitative data obtained from the chromatographic analysis should be summarized in a clear and structured table for easy comparison.
Table 2: Example Quantitative Data Summary
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Ticagrelor | e.g., 10.5 | 1.00 | - | e.g., 0.1 | e.g., 0.3 |
| Diastereomer 1 | e.g., 12.2 | e.g., 1.16 | e.g., >2.0 | e.g., 0.1 | e.g., 0.3 |
| Diastereomer 2 | e.g., 14.8 | e.g., 1.41 | e.g., >2.0 | e.g., 0.1 | e.g., 0.3 |
Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific chromatographic conditions and instrumentation used.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship between the synthesis of Ticagrelor and the potential generation of diastereomeric impurities.
Caption: Formation of Diastereomeric Impurities during Ticagrelor Synthesis.
Conclusion
The protocol described in this application note provides a reliable and robust method for the separation and quantification of Ticagrelor and its diastereomeric impurities. The use of a chiral stationary phase is essential for achieving the necessary resolution. Adherence to the detailed experimental procedures and chromatographic conditions will enable accurate assessment of the purity of Ticagrelor in both bulk drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards.
References
- 1. CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method - Google Patents [patents.google.com]
- 2. CN105301135A - Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. rroij.com [rroij.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ticagrelor Impurity 2-d7 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometry (MS) parameters for the analysis of Ticagrelor impurity 2-d7. This deuterated analog is commonly used as an internal standard in the quantitative analysis of Ticagrelor and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in LC-MS/MS analysis?
A1: this compound, often referred to as Ticagrelor-d7, is a stable isotope-labeled internal standard. The most commonly used mass transition is m/z 528.1 → 367.9.[1] This transition is monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes for quantitative analysis.
Q2: In which ionization mode is this compound best detected?
A2: Higher sensitivity for Ticagrelor and its deuterated analogs is typically achieved in the negative electrospray ionization (ESI) mode.[2] The deprotonated molecule [M-H]⁻ is used as the precursor ion for MS/MS analysis.
Q3: What are the molecular formula and molecular weight of this compound?
A3: The molecular formula of this compound is C23H21D7F2N6O4S, and its molecular weight is approximately 529.6 g/mol .[3]
Q4: What are some common issues encountered when analyzing this compound?
A4: Common issues include poor signal intensity, high background noise, and chromatographic peak tailing. These can often be addressed by optimizing the mobile phase composition, adjusting MS source parameters, and ensuring proper sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization parameters. | Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). A systematic optimization by infusing a standard solution of Ticagrelor-d7 is recommended.[4] |
| Inefficient fragmentation. | Optimize the collision energy (CE) and cell exit potential (CXP) to maximize the abundance of the product ion (m/z 367.9). | |
| Inappropriate mobile phase. | Ensure the mobile phase composition is suitable for negative ion mode. The addition of a small amount of a weak acid like formic acid (0.1%) can aid in proton abstraction in the mobile phase, although ionization is in negative mode.[2] | |
| High Background Noise | Matrix effects from the sample. | Employ a more effective sample preparation technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[1] Protein precipitation is a simpler but potentially less clean method.[2] |
| Contaminated LC-MS system. | Flush the LC system and mass spectrometer with an appropriate cleaning solution. Check for contaminants in the mobile phase, solvents, and vials. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Incompatible column chemistry. | Use a C18 reversed-phase column, which has been shown to provide good separation for Ticagrelor and its analogs.[2] |
| Inappropriate mobile phase gradient. | Optimize the gradient elution program to ensure proper separation and peak shape. A gradient of acetonitrile and water with 0.1% formic acid is commonly used.[2] | |
| Column overloading. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Results / Poor Reproducibility | Instability of the analyte in the sample matrix. | Ensure proper storage of plasma samples, typically at -80°C.[2] Assess the stability of the analyte under various conditions (e.g., freeze-thaw, bench-top). |
| Improper internal standard concentration. | Use an appropriate concentration of this compound as the internal standard to ensure a consistent response across the calibration range. |
Experimental Protocols
Optimized LC-MS/MS Parameters for Ticagrelor and its Analogs
The following table summarizes typical starting parameters for an LC-MS/MS method for the analysis of Ticagrelor and this compound. These parameters should be optimized for the specific instrument being used.
| Parameter | Ticagrelor | This compound (Internal Standard) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 521.11[2] | 528.1 |
| Product Ion (m/z) | 361.10[2] | 367.9 |
| Collision Energy (eV) | Instrument Dependent (Requires Optimization) | Instrument Dependent (Requires Optimization) |
| Dwell Time (ms) | Instrument Dependent (e.g., 100-200) | Instrument Dependent (e.g., 100-200) |
Sample Preparation: Protein Precipitation
This is a common and straightforward method for plasma sample preparation.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound).[2]
-
Vortex the mixture for 10 minutes to precipitate proteins.[2]
-
Centrifuge the sample at high speed (e.g., 13,000 x g) for 15 minutes.[2]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of MS parameter optimization for this compound.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagre...: Ingenta Connect [ingentaconnect.com]
- 2. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. wjpsonline.com [wjpsonline.com]
Technical Support Center: Troubleshooting Peak Shape in Ticagrelor Impurity Analysis
Welcome to the technical support center for Ticagrelor impurity analysis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving chromatographic peak shapes during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Ticagrelor or impurity peaks are showing significant tailing. What are the potential causes and how can I fix this?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate quantification and poor resolution between adjacent peaks.[1][2][3]
Potential Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with basic compounds like Ticagrelor and its impurities, causing peak tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of Ticagrelor or its impurities, resulting in secondary interactions with the stationary phase. Operating near an analyte's pKa can result in inconsistent and tailing peaks.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[2][5]
-
Excessive Dead Volume: Unswept volume in fittings, tubing, or the column itself can cause peak broadening and tailing.[4]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is optimized. For basic compounds like Ticagrelor, using a mobile phase with a low pH (e.g., around 3.0-4.0) can suppress the ionization of silanol groups and the analyte, thus improving peak shape.[6][7][8] The use of buffers, such as phosphate or ammonium acetate, is recommended to maintain a stable pH.[1][9]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the availability of free silanol groups.
-
Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves. This can help determine if column overload is the issue.[1][4]
-
Incorporate Mobile Phase Additives: Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Clean or Replace the Column/Guard Column: If contamination is suspected, flush the column with a strong solvent. If the problem persists, or if the column is old, replace the guard column or the analytical column.[2][5]
-
Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
Q2: I am observing peak fronting for some of my impurity peaks. What could be the reason?
A2: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still affect data quality.
Potential Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to fronting.
-
Column Overload: Similar to tailing, injecting too high a concentration of the sample can also sometimes manifest as peak fronting.[4]
-
Low Column Temperature: A column temperature that is too low can sometimes contribute to poor peak shape, including fronting.
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to rule out column overload.[4]
-
Optimize Column Temperature: Experiment with slightly increasing the column temperature (e.g., to 25°C or 30°C) to see if it improves the peak shape. Several methods for Ticagrelor analysis specify a controlled column temperature.[6][10][11]
Q3: My chromatogram shows split peaks for Ticagrelor or one of its impurities. How can I resolve this?
A3: Split peaks can be a sign of a problem with the column or the sample introduction process.
Potential Causes:
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or the system.
-
Column Void: A void or channel may have formed at the head of the column due to settling of the packing material.[1][5]
-
Sample Dissolution Issues: The sample may not be fully dissolved in the injection solvent.
-
Co-elution with an Interfering Peak: What appears to be a split peak could be two different compounds that are very close in retention time.[4]
Troubleshooting Steps:
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulates.
-
Reverse Flush the Column: Disconnect the column, reverse its direction, and flush it with a strong solvent to try and dislodge any blockage from the frit. Note: Only do this with columns that are designed to be reverse flushed.
-
Replace the Column: If a void is suspected, the column will likely need to be replaced.
-
Ensure Complete Sample Dissolution: Sonicate the sample solution to ensure everything is fully dissolved before injection.
-
Modify Chromatographic Conditions: To check for co-elution, try altering the mobile phase composition or the gradient profile to see if the split peak resolves into two separate peaks.[4]
Experimental Protocols and Data
To aid in your method development and troubleshooting, the following tables summarize key experimental parameters from various published methods for the analysis of Ticagrelor and its impurities.
Table 1: HPLC/UHPLC Method Parameters for Ticagrelor Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Cosmocil C18 (250 x 4.6 mm, 5 µm)[12][13] | Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm)[6][11] | Symmetry C18 (250 x 4.6 mm, 5 µm)[8] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[14] | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water[12][13] | 50 mM Ammonium acetate (pH 8.2)[6][11] | Phosphate buffer (pH 4.0)[8] | Acetonitrile[14] | Methanol[7] |
| Mobile Phase B | Acetonitrile[12][13] | Acetonitrile[6][11] | Methanol[8] | Methanol[14] | Phosphate buffer (0.02M, pH 3.6)[7] |
| Composition | 55:45 (A:B)[12][13] | 43:57 (A:B)[6][11] | 25:75 (A:B)[8] | 70:30 (A:B)[14] | 45:55 (A:B)[7] |
| Flow Rate | 1.0 mL/min[12][13] | 0.7 mL/min[6][11] | 1.0 mL/min[8] | 1.0 mL/min[14] | 1.0 mL/min[7] |
| Detection Wavelength | 254 nm[12][13] | 270 nm[6][11] | 256 nm[8] | 254 nm[14] | 255 nm[7] |
| Column Temperature | Not Specified | 25 °C[6][11] | Not Specified | Not Specified | Not Specified |
Table 2: Sample Preparation Protocols
| Step | Protocol 1[13] | Protocol 2[15] | Protocol 3[16] |
| Sample | Ticagrelor Tablets | Ticagrelor Tablets | Ticagrelor Tablets |
| Action | Powder 20 tablets. | Weigh and powder 20 tablets. | Weigh tablet powder equivalent to 25 mg of Ticagrelor. |
| Solvent | Methanol | Acetonitrile:Water (35:65) | Methanol |
| Procedure | Transfer powder equivalent to 25 mg of Ticagrelor to a 25 mL flask, add 15 mL methanol, sonicate for 15 min, cool, and dilute to volume with methanol. Filter the solution. | Disperse powder containing 50 mg of Ticagrelor with 60 mL of solvent mixture, sonicate, and dilute to 100 mL with the same solvent. | Add about 15 mL of methanol and sonicate for 15 min. Cool to room temperature and dilute up to the mark with methanol. Filter the solution. |
| Final Concentration | 1000 ppm (stock) | 0.5 mg/mL | 1000 ppm (stock) |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Ticagrelor impurity analysis.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. mastelf.com [mastelf.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. rroij.com [rroij.com]
- 7. ijarmps.org [ijarmps.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method | Semantic Scholar [semanticscholar.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. shimadzu.com [shimadzu.com]
- 16. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Matrix Effect Evaluation for Ticagrelor Impurity 2-d7 in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effect evaluation during the bioanalysis of Ticagrelor impurity 2-d7 in human plasma.
Troubleshooting Guide
This guide addresses common issues observed during the LC-MS/MS analysis of this compound, focusing on the identification and mitigation of matrix effects.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for Impurity 2-d7 | Suboptimal chromatographic conditions. | Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH, or additive concentration). Consider a different stationary phase. |
| Co-elution with interfering matrix components. | Modify the gradient elution profile to improve separation. Enhance sample clean-up using a more rigorous extraction method (e.g., LLE or SPE). | |
| Inconsistent or Low Analyte Response (Ion Suppression) | Co-eluting endogenous plasma components (e.g., phospholipids, salts) competing for ionization. | Improve sample preparation to remove interfering substances. Adjust chromatographic conditions to separate the analyte from the suppression zone. |
| High concentration of salts in the final extract. | Ensure complete evaporation and reconstitution in a suitable solvent. | |
| Variable or High Analyte Response (Ion Enhancement) | Co-eluting matrix components that enhance the ionization efficiency of the analyte. | Dilute the sample to reduce the concentration of the enhancing components. Improve chromatographic separation. |
| High Variability in Matrix Factor Across Different Plasma Lots | Significant donor-to-donor variability in plasma composition. | Evaluate matrix effect using at least six different lots of human plasma to ensure method robustness.[1][2] |
| Presence of hemolysis or lipemia in some plasma lots. | Visually inspect plasma lots and consider evaluating the matrix effect in artificially hemolyzed or lipemic plasma.[1][2] | |
| Internal Standard (IS) Response is Unstable or Drifts | The IS does not adequately compensate for the matrix effect on the analyte. | Ensure the IS is a stable isotope-labeled version of the analyte (if available) and co-elutes. If using an analogue IS, verify that it experiences similar matrix effects. |
| Degradation of the IS in the matrix or during processing. | Assess the stability of the IS under all experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for this compound analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting, often unidentified, components in the sample matrix, such as human plasma.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound. For a deuterated impurity, which is often present at low concentrations, even minor matrix effects can significantly impact the reliability of the results.
Q2: How is the matrix effect quantitatively assessed?
A2: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). The MF is the ratio of the analyte peak response in the presence of matrix (post-extraction spiked sample) to the analyte peak response in a neat solution at the same concentration. An IS-normalized MF is also calculated to assess the internal standard's ability to compensate for matrix effects.[3]
Q3: What are the acceptance criteria for matrix effect evaluation?
A3: According to regulatory guidelines, the precision of the IS-normalized matrix factor from at least six different lots of human plasma should be ≤15% at both low and high quality control (QC) concentrations.[3]
Q4: What are common sample preparation techniques to minimize matrix effects for Ticagrelor and its impurities?
A4: Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method using solvents like acetonitrile.[4][5][6]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.[5]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte and removing a wider range of interferences.
The choice of method depends on the required sensitivity and the complexity of the matrix.
Q5: Can the choice of internal standard influence the matrix effect assessment?
A5: Yes, the internal standard (IS) is crucial. A stable isotope-labeled (SIL) IS, such as Ticagrelor-d7, is ideal as it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for matrix effects.[3][7] If a SIL IS for the specific impurity is unavailable, a structural analogue may be used, but its ability to track the analyte's matrix effect must be thoroughly validated.
Experimental Protocols
Protocol 1: Matrix Factor Evaluation
Objective: To quantitatively assess the matrix effect on the analysis of this compound in human plasma from different sources.
Materials:
-
Blank human plasma from at least six different donors.
-
This compound and its stable isotope-labeled internal standard (IS) stock solutions.
-
LC-MS/MS system.
-
Validated sample preparation materials (e.g., protein precipitation solvent, LLE solvent, or SPE cartridges).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-extraction Spike): Extract blank plasma from six different sources. Spike the analyte and IS into the extracted matrix post-extraction at low and high QC concentrations.
-
Set C (Pre-extraction Spike): Spike the analyte and IS into blank plasma from six different sources before extraction at low and high QC concentrations.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Response in Set B) / (Mean Peak Response in Set A)
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the different plasma lots.
Protocol 2: Evaluation of Hemolyzed and Lipemic Plasma
Objective: To assess the impact of hemolyzed and lipemic conditions on the matrix effect.
Procedure:
-
Prepare hemolyzed plasma by adding a small percentage (e.g., 2%) of lysed whole blood to blank plasma.
-
Prepare lipemic plasma by spiking blank plasma with a stock solution of triglycerides.
-
Prepare low and high QC samples using these modified matrices.
-
Analyze the samples and evaluate the accuracy and precision against the calibration curve prepared in normal plasma. The mean accuracy should be within ±15% and the precision ≤15%.[1][2]
Data Presentation
Table 1: Summary of Matrix Effect Data for Ticagrelor and its Active Metabolite (Literature Values)
| Analyte | Plasma Lots (n) | Concentration Level | Mean Matrix Effect (%) | Reference |
| Ticagrelor | 8 | Not Specified | 102 - 110 | [6] |
| AR-C124910XX | 8 | Not Specified | 102 - 110 | [6] |
| Ticagrelor | Not Specified | Not Specified | 98.3 - 110.7 | [5] |
| AR-C124910XX | Not Specified | Not Specified | 102.1 - 112.3 | [5] |
Note: Data for this compound is not available in the public literature; the table presents data for Ticagrelor and its major active metabolite to provide a reference for expected performance.
Table 2: Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized MF) | ≤15% |
| Recovery | Consistent, precise, and reproducible |
Visualizations
Caption: Workflow for Matrix Effect Evaluation.
References
- 1. capa.org.tw [capa.org.tw]
- 2. ema.europa.eu [ema.europa.eu]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Ticagrelor LC-MS/MS Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize analyte carryover during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Ticagrelor.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues related to Ticagrelor carryover, offering step-by-step guidance to identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover is the unintentional presence of analyte from a preceding sample in a subsequent analysis.[1][2] It manifests as unexpected peaks in blank injections or artificially high concentrations in low-level samples, compromising data accuracy and reproducibility.[1]
Q2: Why is Ticagrelor prone to carryover?
A2: Ticagrelor's physicochemical properties contribute to its tendency for carryover. With a Log D value greater than 4 at physiological pH, it is highly hydrophobic.[3] This hydrophobicity, combined with its molecular structure, can lead to strong adsorption onto various surfaces within the LC-MS/MS system, such as tubing, valves, and the analytical column.[4][5]
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from multiple components of the system. The most common sources include the autosampler needle, injection valve rotor seals, sample loops, and the analytical column itself.[6][7][8] Worn or damaged parts can create dead volumes where the sample can be trapped and slowly released in subsequent runs.[4]
Q4: How can I confirm that the unexpected peak is carryover and not contamination?
A4: A systematic injection sequence can help differentiate between carryover and contamination. Inject a blank, followed by a high-concentration standard, and then a series of blanks. If the peak is largest in the first blank and decreases with subsequent blank injections, it is indicative of carryover.[9] If all blanks show a similar response, this suggests contamination of the mobile phase, blank solution, or system.[9]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing carryover with Ticagrelor, follow this logical troubleshooting workflow to systematically isolate and address the source of the issue.
Step 1: Assess the Autosampler and Injection System
The autosampler is the most frequent source of carryover.[8] Focus your initial efforts here.
Issue: Insufficient Needle Wash
-
Solution: Optimize the needle wash protocol. Use a dual-solvent wash with both a strong organic solvent and an aqueous solution to remove polar and non-polar residues.[1] Increase the wash volume and the number of wash cycles.[1]
-
Protocol: See Experimental Protocol 1: Enhanced Needle Wash Procedure.
Issue: Contaminated Injection Valve or Sample Loop
-
Solution: Worn or dirty valve seals are a common cause of carryover.[9] Replace the rotor seal and stator. Consider using different loop materials, such as PEEK, which may show less adsorption than stainless steel for certain compounds.[6]
Step 2: Evaluate the Analytical Column
The column can retain Ticagrelor, leading to its slow elution in subsequent runs.
Issue: Column Bleed or Contamination
-
Solution: First, rule out the column by replacing it with a new one and injecting a blank after a high-concentration sample.[9] If carryover disappears, the original column is the source. Implement a robust column flushing procedure after each batch. For isocratic methods, a gradient flush is particularly important.[4]
-
Protocol: See Experimental Protocol 2: Column Flushing and Regeneration.
Step 3: Optimize Mobile Phase and Wash Solvents
The composition of your solvents plays a critical role in preventing and removing adsorbed analyte.
Issue: Ineffective Wash Solvent Composition
-
Solution: The wash solvent should be stronger than the mobile phase to effectively remove strongly retained compounds like Ticagrelor. Isopropanol is often more effective than methanol or acetonitrile for removing contaminants.[6] Adding a small percentage of acid (e.g., formic acid) or base can also improve wash efficiency, depending on the analyte's properties.[6]
-
Data: See Table 1: Effect of Wash Solvent Composition on Ticagrelor Carryover.
Data Presentation
The following table summarizes data from a study investigating the effectiveness of different wash solvent compositions in reducing carryover for a compound with properties similar to Ticagrelor.
Table 1: Effect of Wash Solvent Composition on Ticagrelor Carryover
| Wash Protocol | Additional Solvent | Number of Washes | Carryover (% of LLOQ) |
| Standard ACN/H₂O Wash | None | 6 | >500% |
| Active Wash Station | None | 6 | 263% |
| Active Wash + DMSO | 100% DMSO | 3 | 172% |
| Active Wash + DMSO | 100% DMSO | 6 | 156% |
| Active Wash + DMSO/Methanol | 50/50 DMSO/Methanol | 6 | 100% |
Data adapted from a study on a proprietary small molecule with a high propensity for carryover. LLOQ = Lower Limit of Quantitation.[2]
Experimental Protocols
Experimental Protocol 1: Enhanced Needle Wash Procedure
This protocol is designed to rigorously clean the autosampler needle and associated tubing to minimize carryover.
-
Prepare Wash Solvents:
-
Wash A (Organic Strong): 50:50 (v/v) Isopropanol/Acetonitrile with 0.2% Formic Acid.
-
Wash B (Aqueous): 90:10 (v/v) Water/Acetonitrile with 0.2% Formic Acid.
-
Wash C (Specialized): 50:50 (v/v) DMSO/Methanol.[2]
-
-
Configure Autosampler Program:
-
Set the autosampler to perform a pre- and post-injection wash sequence.
-
Pre-injection Wash:
-
Wash with 500 µL of Wash A.
-
Wash with 500 µL of Wash B.
-
-
Post-injection Wash:
-
Wash with 500 µL of Wash C.
-
Wash with 500 µL of Wash A.
-
Wash with 500 µL of Wash B.
-
-
-
Implementation: Run this enhanced wash protocol, especially after injecting high-concentration samples (e.g., upper limit of quantitation). Inject a blank sample immediately following a high-concentration sample to verify the effectiveness of the wash procedure. The carryover in the blank should not be greater than 20% of the Lower Limit of Quantitation (LLOQ).[10]
Experimental Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning the analytical column to remove strongly adsorbed Ticagrelor.
-
Disconnect the Column: Disconnect the column from the mass spectrometer to avoid contaminating the detector.
-
Prepare Flushing Solvents:
-
Solvent A: HPLC-grade Water
-
Solvent B: Acetonitrile
-
Solvent C: Isopropanol
-
Solvent D: Hexane (for highly non-polar residues, if compatible with column chemistry)
-
-
Flushing Sequence: Flush the column in the reverse direction at a low flow rate (e.g., 0.2 mL/min).
-
30 minutes with 100% Solvent B.
-
30 minutes with 100% Solvent C.
-
(Optional) 30 minutes with 100% Solvent D.
-
30 minutes with 100% Solvent C.
-
30 minutes with 100% Solvent B.
-
-
Re-equilibration: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions for at least 30-60 minutes or until the baseline is stable.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving Ticagrelor carryover.
Caption: A logical workflow for troubleshooting Ticagrelor carryover.
Sources and Solutions Relationship
This diagram outlines the relationship between common carryover sources and their corresponding solutions.
Caption: Mapping common carryover sources to effective solutions.
References
- 1. mastelf.com [mastelf.com]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor recovery of Ticagrelor internal standard
Welcome to the Technical Support Center for Ticagrelor analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, with a specific focus on addressing poor recovery of the Ticagrelor internal standard.
Troubleshooting Guide: Poor Internal Standard Recovery
Low recovery of the internal standard is a critical issue that can compromise the accuracy and reliability of Ticagrelor quantification. This guide provides a systematic approach to identify and resolve the root causes of this problem.
My Ticagrelor internal standard recovery is low. What are the potential causes and how can I troubleshoot this?
Low recovery of your Ticagrelor internal standard can stem from various stages of your analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. Below is a step-by-step guide to help you pinpoint and address the issue.
Step 1: Evaluate the Sample Preparation Process
Inadequate extraction of the internal standard from the sample matrix is a common cause of low recovery.[1] The choice of extraction method and solvent is crucial for achieving high and consistent recovery.
-
Protein Precipitation (PPT): This is a common and simple method for plasma sample preparation.[2][3][4]
-
Troubleshooting:
-
Solvent Choice: Acetonitrile is frequently used for protein precipitation in Ticagrelor analysis.[2][3][4][5] If recovery is low, consider testing other organic solvents like methanol or a mixture of solvents.
-
Solvent-to-Plasma Ratio: Ensure a sufficient volume of precipitation solvent is used to achieve complete protein removal. A common ratio is 3:1 (solvent:plasma).
-
Vortexing and Centrifugation: Adequate vortexing ensures thorough mixing and efficient protein precipitation. Ensure centrifugation speed and time are sufficient to obtain a clear supernatant.
-
-
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.
-
Troubleshooting:
-
Solvent Selection: The choice of extraction solvent is critical. A mixture of hexane and ethyl acetate (50/50, v/v) has been shown to be effective for Ticagrelor. Experiment with solvents of different polarities to optimize recovery.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. Investigate the effect of pH adjustment on the recovery of the internal standard.
-
Phase Separation: Ensure complete separation of the organic and aqueous layers. Incomplete separation can lead to loss of analyte and internal standard.
-
-
-
Solid-Phase Extraction (SPE): SPE can offer high selectivity and lead to very clean extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis.[1]
-
Troubleshooting:
-
Sorbent Selection: Choose a sorbent that provides optimal retention and elution characteristics for both Ticagrelor and its internal standard.
-
Method Optimization: Carefully optimize each step of the SPE protocol, including conditioning, loading, washing, and elution, to maximize recovery.
-
-
Experimental Workflow for Sample Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. KoreaMed [koreamed.org]
- 3. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ticagrelor Impurity 2-d7 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ticagrelor impurity 2-d7 in solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the handling and analysis of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound standard solution. | Inappropriate Solvent: The solvent may be promoting degradation (e.g., non-pH controlled aqueous solutions). | Prepare solutions in a suitable organic solvent such as acetonitrile or methanol. For aqueous-based mobile phases, ensure the pH is controlled, preferably within a neutral to slightly acidic range. |
| Exposure to Light: Ticagrelor and its derivatives are known to be susceptible to photodegradation.[1][] | Prepare and store solutions in amber vials or protect them from light.[3] Minimize exposure to ambient light during experimental procedures. | |
| Elevated Temperature: Higher temperatures can accelerate degradation.[][4] | Store stock and working solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term and frozen (≤ -20 °C) for long-term storage.[3] Allow solutions to equilibrate to room temperature before use to prevent condensation.[3] | |
| Oxidative Stress: The presence of oxidizing agents or dissolved oxygen can lead to degradation.[5][6] | Use freshly prepared solvents or sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Avoid sources of peroxide contamination. | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Incomplete Dissolution: The compound may not be fully dissolved, leading to inaccurate concentrations. | Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particulate matter. |
| Adsorption to Container Surfaces: Highly pure compounds at low concentrations can adsorb to glass or plastic surfaces. | Consider using silanized glass vials or polypropylene containers to minimize adsorption. | |
| pH Shift in Solution: For aqueous solutions, changes in pH over time can affect stability and ionization state, leading to variable chromatographic retention and peak shape. | Use buffered solutions for aqueous preparations to maintain a constant pH. | |
| Appearance of unknown peaks in chromatograms. | Formation of Degradation Products: The new peaks are likely degradants of this compound. | Refer to the known degradation pathways of Ticagrelor (oxidation, S-dealkylation, N-dealkylation) to tentatively identify the degradants.[5][6] Perform forced degradation studies to confirm. |
| Contamination: The solvent, glassware, or analytical instrument may be contaminated. | Run a blank injection of the solvent to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ticagrelor and its impurities?
A1: The primary degradation pathways identified for Ticagrelor, which are also relevant for its deuterated impurities, are oxidation, S-dealkylation, and N-dealkylation.[5][6] Forced degradation studies have shown that Ticagrelor is susceptible to degradation under oxidative, thermal, and photolytic stress conditions.[][4]
Q2: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
A2: The presence of deuterium atoms can sometimes enhance the metabolic stability of a compound due to the Kinetic Isotope Effect (KIE).[3][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage.[3][8] If the deuterated position is involved in the rate-determining step of a degradation reaction, this compound may exhibit slower degradation compared to its non-deuterated counterpart. However, its intrinsic chemical stability is still influenced by the same factors as Ticagrelor, such as pH, temperature, and light.[3][9]
Q3: What are the recommended storage conditions for this compound in solution?
A3: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage and store frozen at -20°C or below for long-term storage.[3]
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]
-
Atmosphere: For highly sensitive applications or long-term storage of the solid material, consider storage under an inert atmosphere like nitrogen or argon to prevent oxidation.[3]
-
Container: Use tightly sealed containers to prevent solvent evaporation and ingress of moisture.[3]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for stability monitoring.[1][10] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.[11]
Quantitative Data Summary
The following table summarizes data from forced degradation studies on Ticagrelor, which can provide insights into the potential stability of this compound under similar stress conditions.
| Stress Condition | Reagents and Conditions | % Degradation of Ticagrelor | Reference |
| Acidic Hydrolysis | 1 N HCl, 80°C, 4 Hrs | 23.292% | [4] |
| Alkaline Hydrolysis | 2 N NaOH, reflux for 5h | Significant degradation | |
| Oxidative Degradation | 10% v/v Hydrogen peroxide | Significant degradation | |
| Thermal Degradation | 80°C, 21 days | 55% | [] |
| Photolytic Degradation | UVC radiation, 4 hours | 23% | [] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound solid standard.
-
Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., Acetonitrile or Methanol) in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the same solvent.
-
Store the stock solution in a tightly capped amber vial at -20°C.
-
-
Working Solutions:
-
Equilibrate the stock solution to room temperature.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent or mobile phase to the desired concentration.
-
Prepare fresh working solutions daily if possible.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is based on a typical reversed-phase HPLC method for Ticagrelor and its impurities.[1][10][12]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength of approximately 254 nm or 270 nm.[1][10]
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the freshly prepared working standard of this compound to determine the initial peak area and retention time.
-
Inject the aged or stressed samples.
-
Monitor for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the initial, unstressed sample.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Known degradation pathways for Ticagrelor.
References
- 1. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Reducing Analytical Variability in Ticagrelor Quantification
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in the quantification of Ticagrelor and its active metabolite, AR-C124910XX.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioanalysis of Ticagrelor.
Q1: My calibration curve for Ticagrelor has poor linearity (r < 0.99). What are the potential causes?
A1: Poor linearity can stem from several sources. Start by verifying the preparation of your calibration standards, ensuring accurate serial dilutions and proper solvent use. Investigate potential issues with the internal standard (IS), such as degradation or incorrect concentration. Contamination in the LC-MS/MS system, including the column or ion source, can also affect linearity. It is also crucial to ensure that the chosen calibration range is appropriate for the detector's response.
Q2: I'm observing high variability between replicate injections of the same sample. What should I check?
A2: High variability between replicate injections often points to issues with the analytical instrument. Check for leaks in the LC system, particularly around fittings and seals. Ensure the autosampler is functioning correctly and injecting a consistent volume each time. Inconsistent ionization in the mass spectrometer source can also be a cause; inspect the source for cleanliness and proper settings. A poorly chosen internal standard that does not mimic the analyte's behavior can also contribute to this issue.
Q3: My recovery of Ticagrelor from plasma samples is low and inconsistent. How can I improve this?
A3: Low and inconsistent recovery is often related to the sample extraction procedure.[1][2] If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is optimized; a 3:1 volume ratio has been shown to yield consistent and high recoveries.[2] For liquid-liquid extraction (LLE), the choice of extraction solvent and pH are critical. A mixture of hexane and ethyl acetate (50/50) has been reported as an optimal compromise for good extraction recovery and minimizing endogenous interferences. Also, consider the potential for the analyte to adsorb to plasticware, which can be mitigated by using low-binding tubes.[3]
Q4: I am seeing significant matrix effects in my analysis. What are some strategies to mitigate this?
A4: Matrix effects, where components in the plasma suppress or enhance the ionization of Ticagrelor, are a common challenge. A good first step is to improve the sample clean-up process to remove more interfering substances.[4] Modifying the chromatographic conditions to better separate Ticagrelor from co-eluting matrix components can also be effective.[4] The use of a stable isotope-labeled internal standard, such as Ticagrelor-d7, is highly recommended as it can effectively compensate for matrix effects.[5]
Q5: How stable is Ticagrelor in plasma samples, and what are the optimal storage conditions?
A5: Ticagrelor's stability is crucial for accurate quantification. Plasma samples should be obtained by centrifuging blood samples at low temperatures (e.g., 4°C) and then stored frozen, typically at -80°C, until analysis.[2] Stability should be validated under various conditions, including freeze-thaw cycles and long-term storage, to ensure sample integrity. One study found that QC standard solutions were stable for up to 48 hours at room temperature.[6]
Quantitative Data Summary
The following tables summarize key parameters from validated LC-MS/MS methods for Ticagrelor quantification.
Table 1: Comparison of Sample Extraction and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Method | Protein Precipitation (Acetonitrile)[1] | Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | Liquid-Liquid Extraction (Ethyl Acetate)[5] |
| Internal Standard | Ticagrelor-d7[1] | Ticagrelor-d7 | Ticagrelor-d7[5] |
| LC Column | Dikma C18[1] | C18 Reversed-Phase | Phenomenex Luna® C18[5] |
| Mobile Phase | Acetonitrile and 5mM Ammonium Acetate[1] | Acetonitrile with 0.1% Formic Acid | 0.1% Formic Acid in Water-Acetonitrile (20:80, v/v)[5] |
| Run Time | 3.4 minutes[1] | < 4 minutes | Not specified, but retention time was 1.03 min[5] |
Table 2: Performance Characteristics of Validated Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.781–800[1] | 2–Not specified (LLOQ of 2 ng/mL) | 2–1,500[5] |
| Correlation Coefficient (r) | ≥0.994[1] | Not specified | ≥0.9991[5] |
| Lower Limit of Quantitation (LLOQ) | 0.781 ng/mL[1] | 2 ng/mL for Ticagrelor, 1 ng/mL for metabolite | 2 ng/mL[5] |
| Intra-day Precision (%RSD) | Within 12.61%[1] | Not specified | 1.0% to 4.9%[5] |
| Inter-day Precision (%RSD) | Within 12.61%[1] | Not specified | 1.8% to 8.7%[5] |
| Accuracy (%RE) | Within ±7.88%[1] | Not specified | 97.5% to 102.9%[5] |
Detailed Experimental Protocols
This section provides a detailed methodology for a common LC-MS/MS based quantification of Ticagrelor in human plasma, synthesized from published methods.[1][5]
Protocol: Ticagrelor Quantification by LC-MS/MS with Protein Precipitation
1. Materials and Reagents:
-
Ticagrelor and Ticagrelor-d7 (Internal Standard) reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Ticagrelor and Ticagrelor-d7 in methanol.
-
Serially dilute the Ticagrelor stock solution with blank human plasma to prepare calibration standards (e.g., ranging from 0.5 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Ticagrelor-d7 internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or 96-well plate.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Phenomenex Luna® C18, 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), either positive or negative mode (negative mode has shown higher response).[2]
-
MRM Transitions:
5. Data Analysis:
-
Quantify Ticagrelor by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of Ticagrelor in the QC and unknown samples from the calibration curve.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for Ticagrelor quantification in plasma.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Method Robustness Testing for Ticagrelor Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Ticagrelor impurity analysis.
Troubleshooting Guide: Common Issues in Ticagrelor HPLC Robustness Testing
This guide addresses specific problems that may arise during the deliberate variation of method parameters in a robustness study for Ticagrelor impurity analysis via High-Performance Liquid Chromatography (HPLC).
| Problem ID | Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps |
| RT-01 | Significant shift in retention time of Ticagrelor or its impurities. | 1. Variation in mobile phase pH outside the optimal range for the analytes. 2. Fluctuation in column temperature. 3. Inaccurate mobile phase composition. 4. Column aging or degradation. | 1. Verify the pH of the mobile phase before and after the experiment. Ensure the buffer capacity is sufficient. 2. Check the column oven temperature settings and calibration. 3. Prepare fresh mobile phase, ensuring accurate measurements of all components. 4. Evaluate system suitability parameters (e.g., theoretical plates, tailing factor) to assess column performance. Consider replacing the column if performance has degraded. |
| PS-01 | Peak tailing or fronting for Ticagrelor or impurity peaks. | 1. Change in mobile phase pH affecting the ionization state of the analytes. 2. Secondary interactions with active sites on the column's stationary phase. 3. Insufficient buffer concentration in the mobile phase. 4. Sample overload. | 1. Investigate the pKa values of Ticagrelor and its impurities to understand the impact of pH changes. The mobile phase pH should ideally be at least 2 pH units away from the pKa of the analytes. 2. Consider using a mobile phase modifier (e.g., a low concentration of triethylamine for basic compounds) to block active silanol groups. 3. Increase the buffer concentration to ensure consistent pH control on the column. 4. Reduce the sample concentration or injection volume. |
| RS-01 | Loss of resolution between critical peak pairs (e.g., Ticagrelor and a closely eluting impurity). | 1. Altered selectivity due to changes in mobile phase composition (e.g., organic solvent ratio, pH). 2. Insufficient column efficiency. 3. Co-elution of an unknown impurity under the modified conditions. | 1. Systematically evaluate the effect of small changes in the organic-to-aqueous ratio and pH on the resolution. 2. Check the column's theoretical plates. A new column or a column with a smaller particle size may be necessary. 3. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development may be required. |
| PK-01 | Appearance of split peaks for one or more analytes. | 1. Sample solvent being too different from the mobile phase. 2. Partial blockage of the column inlet frit. 3. Column void or channeling. | 1. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. 2. Reverse-flush the column with an appropriate solvent. If the problem persists, replace the inlet frit or the column. 3. A void at the head of the column may require repacking or replacement of the column. |
Frequently Asked Questions (FAQs)
Q1: What are the typical parameters to vary in a robustness study for a Ticagrelor impurity method?
According to ICH Q2(R1) guidelines, robustness testing should assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] For a typical reversed-phase HPLC method for Ticagrelor impurity analysis, the following parameters are commonly varied:
-
pH of the mobile phase buffer: (e.g., ± 0.2 pH units)
-
Mobile phase composition: (e.g., ± 2% absolute in the organic solvent ratio)
-
Column temperature: (e.g., ± 5 °C)
-
Flow rate: (e.g., ± 0.1 mL/min)
-
Wavelength of detection: (e.g., ± 2 nm)
-
Different HPLC columns (lots and/or manufacturers)
Q2: What are the acceptance criteria for a robustness study in an impurity analysis method?
The acceptance criteria should be defined beforehand and should demonstrate that the method remains suitable for its intended purpose under the varied conditions. For an impurity method, key considerations include:
-
Resolution: The resolution between any two adjacent peaks (especially critical pairs of Ticagrelor and its impurities) should remain above a predefined value (e.g., >1.5 or >2.0).
-
Peak Purity: The peak purity of the main component and all specified impurities should pass.
-
System Suitability: All system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of replicate injections) must be met under all tested conditions.
-
Quantitative Results: The variation in the determined amount of each impurity should not be statistically significant.
Q3: My resolution between two impurities dropped below the acceptance criteria when I slightly increased the mobile phase pH. What should I do?
A drop in resolution with a small pH change indicates that the pKa of one or both impurities is close to the mobile phase pH. This makes the method not robust with respect to pH.
-
Short-term solution: Tighten the pH control in the method protocol (e.g., specify the pH to one decimal place and require verification before use).
-
Long-term solution: Re-develop the method to operate at a pH that is further away from the pKa of the critical impurities to ensure consistent ionization and, therefore, more stable retention times and resolution.
Q4: I am observing peak tailing for a basic impurity in Ticagrelor when I change the column lot. What could be the reason?
This issue often points to differences in the stationary phase chemistry between column lots, specifically the activity of residual silanol groups.
-
Troubleshooting:
-
Confirm the issue: Inject a neutral compound to see if it also tails. If not, the issue is likely due to secondary interactions with your basic impurity.
-
Mitigation: Incorporate a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1%) in your mobile phase. This can help to mask the active silanol sites and improve peak shape.
-
Alternative: Consider using a column with a different chemistry, such as one with end-capping or an embedded polar group, which is less prone to silanol interactions.
-
Experimental Protocols
Protocol for Robustness Testing of a Ticagrelor Impurity HPLC Method
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for the analysis of Ticagrelor and its impurities.
1. Objective: To assess the reliability of the analytical method when subjected to small, deliberate variations in its parameters.
2. Materials:
-
Ticagrelor reference standard and known impurity standards.
-
HPLC grade solvents and reagents as specified in the analytical method.
-
Validated HPLC system with a UV or PDA detector.
-
HPLC columns from different lots or manufacturers as required.
3. Standard and Sample Preparation:
-
Prepare a system suitability solution containing Ticagrelor and all known impurities at a concentration that allows for accurate measurement of resolution.
-
Prepare a test sample solution of Ticagrelor spiked with impurities at their specification limits.
4. Robustness Parameters and Variations:
The following parameters will be varied one at a time, while keeping others at their nominal values as defined in the test method.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Acetonitrile in Mobile Phase | 40% | 38% | 42% |
| Column Temperature | 30 °C | 25 °C | 35 °C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Detection Wavelength | 254 nm | 252 nm | 256 nm |
5. Chromatographic Analysis:
-
For each condition, equilibrate the system until a stable baseline is achieved.
-
Inject the system suitability solution in replicate (e.g., n=6) and verify that system suitability criteria are met.
-
Inject the test sample solution in replicate (e.g., n=3).
6. Data Analysis and Acceptance Criteria:
-
System Suitability: The system suitability requirements (e.g., resolution > 2.0, tailing factor < 1.5, %RSD of peak areas < 2.0%) must be met for all tested conditions.
-
Resolution: Calculate the resolution between all critical peak pairs for each condition. The resolution should not fall below the pre-defined acceptance criterion.
-
Impurity Quantification: Calculate the percentage of each impurity relative to the Ticagrelor peak area for each condition. The results should not deviate significantly from the nominal condition.
7. Reporting:
-
Summarize the results in a table, showing the effect of each variation on the critical method responses.
-
Conclude whether the method is robust within the tested parameter ranges. If not, provide recommendations for improving the method's robustness.
Protocol for Forced Degradation Study of Ticagrelor
This protocol is essential for developing a stability-indicating method and identifying potential degradation products that need to be monitored during impurity analysis.
1. Objective: To generate potential degradation products of Ticagrelor under various stress conditions to demonstrate the specificity of the impurity analysis method.
2. Stress Conditions:
-
Acid Hydrolysis: Dissolve Ticagrelor in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Ticagrelor in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Ticagrelor in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose solid Ticagrelor to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of Ticagrelor to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
Analyze the stressed samples using the HPLC method for impurity analysis.
-
Use a PDA detector to assess peak purity of the Ticagrelor peak and any degradation product peaks.
4. Data Evaluation:
-
Identify the major degradation products and their retention times.
-
Ensure that all degradation product peaks are well-resolved from the Ticagrelor peak and from each other.
-
The method is considered stability-indicating if it can accurately quantify Ticagrelor in the presence of its degradation products without interference.[2]
Data Presentation
Table 1: Example of Robustness Study Results for Ticagrelor Impurity Analysis
| Parameter Varied | Condition | Resolution (Ticagrelor/Impurity A) | Tailing Factor (Ticagrelor) | % Impurity A | System Suitability |
| Nominal | - | 2.5 | 1.1 | 0.10 | Pass |
| Mobile Phase pH | 2.8 | 2.3 | 1.2 | 0.11 | Pass |
| 3.2 | 2.6 | 1.1 | 0.10 | Pass | |
| Acetonitrile (%) | 38% | 2.1 | 1.1 | 0.09 | Pass |
| 42% | 2.8 | 1.0 | 0.11 | Pass | |
| Column Temp (°C) | 25°C | 2.2 | 1.2 | 0.10 | Pass |
| 35°C | 2.7 | 1.0 | 0.10 | Pass | |
| Flow Rate (mL/min) | 0.9 | 2.6 | 1.1 | 0.10 | Pass |
| 1.1 | 2.4 | 1.1 | 0.10 | Pass |
Table 2: Summary of Forced Degradation Study of Ticagrelor
| Stress Condition | % Degradation of Ticagrelor | Number of Degradation Products | Resolution of Main Degradant from Ticagrelor | Peak Purity of Ticagrelor |
| 0.1 M HCl, 60°C, 8h | 15.2 | 2 | 3.1 | Pass |
| 0.1 M NaOH, 60°C, 4h | 25.8 | 3 | 2.8 | Pass |
| 3% H₂O₂, RT, 24h | 10.5 | 1 | 4.5 | Pass |
| Dry Heat, 80°C, 48h | 5.1 | 1 | 3.8 | Pass |
| UV Light, 24h | 8.9 | 2 | 2.9 | Pass |
Visualizations
Caption: Workflow for conducting a robustness study of an HPLC method.
Caption: A logical approach to troubleshooting robustness testing failures.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Ticagrelor Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of impurities in Ticagrelor. The comparison focuses on methods validated using different types of reference standards: a pharmacopeial standard and a well-characterized, non-pharmacopeial standard. The objective is to offer a comprehensive resource for laboratories seeking to develop, validate, or cross-validate analytical methods for Ticagrelor impurity profiling, a critical step in ensuring the quality, safety, and efficacy of this antiplatelet medication.
Comparative Analysis of Chromatographic Methods
Two stability-indicating RP-HPLC methods are presented below. Method 1 is based on a method proposed in the Indian Pharmacopeia (IP) monograph, utilizing a pharmacopeial reference standard.[1] Method 2 is a representative method from a peer-reviewed publication that employs a non-pharmacopeial reference standard. Both methods are designed to separate Ticagrelor from its potential impurities and degradation products.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Based on Proposed IP Monograph) | Method 2 (Published Research Method) |
| Stationary Phase | C18 Column | Develosil ODS UG-5 C18 (150 x 4.6mm, 5µm) |
| Mobile Phase | Methanol and 0.2% w/v Ammonium Phosphate Monobasic (pH 2.5 with OPA) (70:30 v/v) | Potassium Dihydrogen Phosphate Buffer (pH 3.0 with OPA) and Acetonitrile (60:40 v/v) |
| Flow Rate | Not explicitly stated, typical for UHPLC | 1.0 mL/min |
| Detection Wavelength | Not explicitly stated, typical for UV detection | 280 nm (PDA Detector) |
| Column Temperature | Not explicitly stated | Ambient |
| Injection Volume | Not explicitly stated | Not explicitly stated |
Performance Comparison Based on Validation Data
The performance of an analytical method is established through validation, which assesses parameters such as linearity, accuracy, precision, and sensitivity. The following table summarizes the reported validation data for the two methods, demonstrating their suitability for the intended purpose of impurity quantification.
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 (Based on Proposed IP Monograph) | Method 2 (Published Research Method) |
| Linearity Range | Not explicitly stated for impurities | 22.5 - 135 µg/mL (for Ticagrelor) |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.999 (for Ticagrelor) |
| Accuracy (% Recovery) | Within 90.0-110.0% for assay[1] | 99.3 - 101.9% |
| Precision (%RSD) | NMT 2.0% for replicate injections[1] | Intraday and Interday precision validated |
| Limit of Detection (LOD) | S/N ratio of NLT 10 for reference solution[1] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated |
| Specificity | Resolution between Ticagrelor and related compound B is NLT 1.5[1] | Degradation products did not interfere with the detection of Ticagrelor |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the two compared methods.
Method 1: Protocol Based on Proposed Indian Pharmacopeia (IP) Monograph[1]
1. Preparation of Solutions:
-
Buffer Solution: Prepare a 0.2% w/v solution of monobasic ammonium phosphate and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase: Mix 70 volumes of methanol and 30 volumes of the buffer solution.
-
Solvent Mixture: Mix 35 volumes of acetonitrile and 65 volumes of water.
-
Reference Solution (a): Prepare a solution containing 0.05% w/v of Ticagrelor RS and 0.0001% w/v of Ticagrelor related compound B RS in the solvent mixture.
-
Reference Solution (b): Prepare a 0.0001% w/v solution of Ticagrelor RS in the solvent mixture.
-
Test Solution: Weigh and powder 20 tablets. Disperse a quantity of the powder containing 50 mg of Ticagrelor with 60 mL of the solvent mixture, sonicate, and dilute to 100 mL with the solvent mixture.
2. Chromatographic System:
-
Use a suitable UHPLC system equipped with a UV detector.
-
The system suitability requirements include a resolution of not less than 1.5 between the peaks of Ticagrelor and Ticagrelor related compound B in Reference Solution (a), and the signal-to-noise ratio for the Ticagrelor peak in a diluted reference solution should be not less than 10.
3. Procedure:
-
Inject the reference and test solutions into the chromatograph and record the chromatograms.
-
Calculate the content of impurities by comparing the peak responses of the impurities in the test solution with the peak response of Ticagrelor in the reference solution.
Method 2: Protocol from Published Research[2]
1. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in the ratio of 60:40 (v/v).
-
Standard Stock Solution: Prepare a stock solution of Ticagrelor reference standard in a suitable diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 22.5 to 135 µg/mL.
-
Sample Preparation: Prepare the sample solution from the pharmaceutical dosage form to obtain a known concentration of Ticagrelor.
2. Chromatographic System:
-
Use an HPLC system with a Develosil ODS UG-5 C18 column (150 x 4.6mm, 5µm) and a PDA detector set at 280 nm.
-
Set the flow rate to 1.0 mL/min.
3. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
The method was validated for specificity by conducting forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. The results showed no interference from degradation products at the retention time of Ticagrelor.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for impurity testing.
Caption: Workflow for Cross-Validation of Analytical Methods.
Conclusion
This comparative guide highlights that different RP-HPLC methods, validated with either pharmacopeial or other well-characterized reference standards, can be suitable for the analysis of Ticagrelor impurities. The choice of method and standard will depend on the specific requirements of the laboratory, including regulatory context, availability of standards, and the desired performance characteristics. Cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results across different laboratories or when transferring methods. The data and protocols presented herein serve as a valuable resource for analytical scientists involved in the quality control and development of Ticagrelor formulations.
References
A Comparative Guide to Inter-Laboratory Quantification of Ticagrelor Impurities
Experimental Protocols
The methodologies for quantifying Ticagrelor and its impurities predominantly utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). While specific parameters vary, a general workflow can be established. The primary differences lie in the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
General Experimental Workflow:
-
Sample Preparation: Ticagrelor bulk drug or formulation is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to achieve a known concentration.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. The separation of Ticagrelor from its impurities is achieved on a stationary phase (e.g., C18 or C8 column) with a specific mobile phase pumped at a constant flow rate.
-
Detection: As the separated components elute from the column, they are detected by a UV detector at a specific wavelength where Ticagrelor and its impurities show significant absorbance.
-
Quantification: The concentration of each impurity is determined by comparing its peak area to that of a reference standard of known concentration.
Below are the detailed experimental conditions from several published methods:
Method 1:
-
Stationary Phase: Kromasil C18 column (250×4.6 mm, 5 μ)[1]
-
Mobile Phase: Aqueous buffer (containing 0.5 ml formic acid and triethylamine each in water) and acetonitrile in the ratio of 50:50 v/v[1]
-
Flow Rate: 1.3 ml/min[1]
-
Detection Wavelength: 256 nm[1]
-
Run Time: 6 min[1]
Method 2:
-
Stationary Phase: Waters X Select CSH Phenyl-Hexyl (150mm X 4.6mm, 3.5μm)
-
Mobile Phase: 70% Methanol in water (isocratic)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 298 nm (using a PDA detector)
Method 3:
-
Stationary Phase: Reverse phase C-18 (250 × 4.6mm, 5µ)[2]
-
Mobile Phase: Acetonitrile and buffer solution (75:25)[2]
-
Flow Rate: 1.10 ml/min[2]
-
Detection Wavelength: 256 nm[2]
Method 4:
-
Stationary Phase: Zorbax Plus C8 column (150 × 4.6 mm, 5.0 μm)[3]
-
Mobile Phase: Acetonitrile: 50 mM Ammonium acetate (57:43, v/v), pH adjusted to 8.2 with 6 M ammonium hydroxide[3]
-
Flow Rate: 0.7 mL/min[3]
-
Detection Wavelength: 270 nm[3]
Data Presentation
The performance of these analytical methods is evaluated based on several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, precision, and accuracy.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 20-90 ppm[1] | 1-100 μg/mL | 10-100 µg/ml[4] | Not Specified |
| Correlation Coefficient (r²) | 0.9956[1] | Not Specified | 0.9967[4] | > 0.99[3] |
| Intra-day Precision (%RSD) | 0.069%[1] | 0.22-2.59% | < 2% | < 2% (for Ticagrelor), < 6% (for impurities)[3] |
| Inter-day Precision (%RSD) | Not Specified | 0.86-2.80% | 0.01-0.02%[4] | < 2% (for Ticagrelor), < 6% (for impurities)[3] |
| Accuracy (% Recovery) | 99.93%[1] | Not Specified | 99.6 - 99.75%[4] | 98%-102%[2] |
| LOD (µg/ml) | Not Specified | Not Specified | 0.971 µg/ml[4] | 2.0 and 0.2 μg/mL (for two impurities)[3] |
| LOQ (µg/ml) | Not Specified | Not Specified | Not Specified | 2.0 and 0.2 μg/mL (for two impurities)[3] |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the quantification of Ticagrelor impurities using HPLC.
Caption: Generalized workflow for Ticagrelor impurity quantification by HPLC.
References
The Gold Standard for Ticagrelor Bioanalysis: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards
In the landscape of bioanalytical assays for the antiplatelet agent Ticagrelor, the choice of an appropriate internal standard is paramount for ensuring accurate and reliable quantification. This guide provides a comprehensive comparison between the use of deuterated and non-deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Ticagrelor, supported by experimental data from published studies.
The ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled internal standards, particularly deuterated analogues, are widely considered the gold standard in LC-MS-based bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing effective normalization and leading to more accurate and precise results.[1]
This guide will delve into the performance characteristics of methods employing both deuterated and non-deuterated internal standards for Ticagrelor quantification, presenting a clear comparison of their linearity, precision, accuracy, and susceptibility to matrix effects.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative data from studies that have utilized either deuterated or non-deuterated internal standards for the analysis of Ticagrelor and its active metabolite, AR-C124910XX.
Table 1: Method Performance with Deuterated Internal Standard ([²H₇]-Ticagrelor)
| Parameter | Ticagrelor | AR-C124910XX | Reference |
| Linearity Range | 2 - 5000 µg/L | 2 - 5000 µg/L | [2] |
| Lower Limit of Quantification (LLOQ) | 2 µg/L | 2 µg/L | [2] |
| Intra-day Precision (%RSD) | 13.4% (at LLOQ) | 19.9% (at LLOQ) | [2] |
| Extraction Recovery | 59.3% - 63.5% | 50.4% - 67.0% | [2] |
| Matrix Effect | No significant matrix effect observed. | No significant matrix effect observed. | [2] |
Table 2: Method Performance with Non-Deuterated Internal Standard (Tolbutamide)
| Parameter | Ticagrelor | AR-C124910XX | Reference |
| Linearity Range | 0.2 - 2500 ng/mL | 0.2 - 2500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL | [3] |
| Intra-day Precision (%RSD) | ≤ 7.75% | ≤ 9.86% | [3] |
| Inter-day Precision (%RSD) | ≤ 5.67% | ≤ 5.76% | [3] |
| Intra-day Accuracy (%RE) | -4.87% to 1.75% | -3.22% to 4.67% | [3] |
| Inter-day Accuracy (%RE) | -2.18% to 7.68% | -4.43% to 0.07% | [3] |
| Extraction Recovery | 99.2% - 105% | 102% - 105% | [3] |
| Matrix Effect | 102% - 110% | 102% - 110% | [3] |
Analysis of Performance Data:
While both approaches yield methods that meet regulatory guidelines, a closer look at the data reveals nuances. The method employing the deuterated internal standard ([²H₇]-Ticagrelor) demonstrates a wide linear range and confirms the absence of significant matrix effects, a key advantage of using a stable isotope-labeled IS.[2]
The method using the non-deuterated internal standard, tolbutamide, also presents excellent precision and accuracy, with high extraction recovery.[3] However, the reported matrix effect, while within acceptable limits, is slightly higher than what is typically observed with a co-eluting deuterated standard. It is important to note that while a stable isotopically labeled IS is the preferred choice, non-deuterated standards can be successfully employed if they exhibit similar chromatographic and mass spectrometric behavior to the analyte.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols from the cited studies.
Protocol for Method Using Deuterated Internal Standard ([²H₇]-Ticagrelor)
-
Sample Preparation: Simple protein precipitation.[2]
-
Internal Standard: [²H₇]-Ticagrelor and its corresponding deuterated metabolite.[2]
-
Chromatography: Liquid chromatography with a run time of 2.5 minutes using an isocratic mobile phase.[2]
-
Detection: Tandem mass spectrometry (MS/MS) in positive ionization mode.[2]
Protocol for Method Using Non-Deuterated Internal Standard (Tolbutamide)
-
Sample Preparation: Protein precipitation using acetonitrile.[3]
-
Internal Standard: Tolbutamide.[3]
-
Chromatography: Separation on an Acclaim™ RSLC 120 C18 column with a gradient acetonitrile-water mobile phase containing 0.1% formic acid, with a run time of 8 minutes.[3]
-
Detection: Tandem mass spectrometry (MS/MS) in negative electrospray ionization mode.[3]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow with a deuterated internal standard.
Caption: Workflow with a non-deuterated internal standard.
Conclusion: The Decisive Advantage of Deuterated Internal Standards
Based on the available data, the use of a deuterated internal standard, such as [²H₇]-Ticagrelor, offers a more robust and reliable approach for the bioanalysis of Ticagrelor. The primary advantage lies in its ability to effectively compensate for matrix effects, a significant challenge in LC-MS/MS assays.[1] While methods using non-deuterated internal standards like tolbutamide can be validated to meet regulatory requirements, they may be more susceptible to variability introduced by the sample matrix.
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in Ticagrelor quantification, the implementation of a deuterated internal standard is the recommended best practice. This approach minimizes the risk of erroneous results and ensures the generation of high-quality data for pharmacokinetic studies and clinical monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the determination of Ticagrelor and its related substances, offering insights into their performance based on experimental data.
Comparative Analysis of Chromatographic Conditions and Performance
The following tables summarize the key chromatographic parameters and validation data from several published HPLC methods for Ticagrelor analysis. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Unisol C18 (150 mm × 4.6 mm, 3 µ) | Develosil ODS HG-5 RP C18 (150 cm x 4.6 mm, 5µm) | Symmetry C18 (250mm×4.6 mm, 5µm) | Enable C18 (4.6 x 250mm, 5μm) | Phenomenex C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Triethanolamine buffer (pH 4.5) (70:30 v/v)[1] | Methanol: Phosphate buffer (0.02M, pH adjusted with orthophosphoric acid) (45:55% v/v)[2] | Methanol: Phosphate buffer (pH 4 with orthophosphoric acid) (75:25 v/v)[3] | Acetonitrile and 0.01M phosphate buffer (60:40 v/v)[4] | Acetonitrile and Methanol (70:30% v/v)[5] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 240 nm[1] | 255 nm[2] | 256 nm[3] | 230 nm[4] | 254 nm[5] |
| Retention Time | 3.247 min[1] | Not Specified | 2.750 min[3] | 5.45 min[4] | 3.793 min[5] |
| Run Time | Not Specified | Not Specified | Not Specified | 10 min[4] | 7 min[5] |
Table 1: Comparison of Chromatographic Conditions for Ticagrelor Analysis.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 10 - 120[1] | 12 - 28[2] | 5 - 50[3] | 50 - 150[4] | 10 - 100[5] |
| Correlation Coefficient (r²) | 0.998[1] | 0.9995[2] | 0.999[3] | 0.999[4] | 0.9967[5] |
| Accuracy (% Recovery) | Not Specified | Good percentage recovery[2] | 99.57 - 99.97[3] | 100.6[4] | 99.6 - 99.75[5] |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified | 0.069[4] | < 1[5] |
| LOD (µg/mL) | 0.14[1] | 5.004[2] | 0.4[3] | Not Specified | 2.94[5] |
| LOQ (µg/mL) | 0.42[1] | 15.164[2] | 1.28[3] | Not Specified | Not Specified |
Table 2: Comparison of Validation Parameters for Ticagrelor HPLC Methods.
Experimental Protocols
The validation of an HPLC method is a critical step to ensure its suitability for the intended purpose. The following are detailed protocols for key validation experiments based on established guidelines.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to evaluate the components of the analytical system to demonstrate that the system is operating properly.
-
Procedure: A standard solution of Ticagrelor is injected multiple times (typically 5 or 6 replicates).
-
Parameters Measured:
-
Tailing factor: Measures the symmetry of the peak. A value ≤ 2 is generally acceptable.
-
Theoretical plates: Measures the column efficiency. A higher number indicates better efficiency.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be less than 2%.
-
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Procedure: A series of at least five standard solutions of Ticagrelor at different concentrations are prepared and injected into the HPLC system.
-
Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) is calculated to assess the linearity. An r² value > 0.99 is generally considered acceptable.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Procedure: A known amount of standard Ticagrelor is spiked into a placebo (a sample containing all the excipients of the formulation without the active pharmaceutical ingredient) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). These samples are then analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean percentage recovery should be within a pre-defined range, typically 98-102%.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the Relative Standard Deviation (%RSD).
-
Procedure:
-
Repeatability (Intra-day precision): Multiple injections of the same homogenous sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or on different instruments.
-
-
Acceptance Criteria: The %RSD for the results should be within acceptable limits, typically ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (standard deviation of the response / slope of the calibration curve)
-
LOQ = 10 × (standard deviation of the response / slope of the calibration curve)
-
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for Ticagrelor and its related substances.
Caption: Workflow for HPLC Method Development and Validation.
References
A Comparative Guide to the Quantification of Ticagrelor Impurity 2: Linearity and Range Assessment
This guide provides a comparative analysis of analytical methods for the quantification of Ticagrelor impurity 2, a critical aspect of quality control in the manufacturing of the antiplatelet drug Ticagrelor. The focus is on the linearity and range of detection for this specific impurity, supported by a detailed experimental protocol. This information is essential for researchers, scientists, and professionals in drug development to ensure the purity and safety of Ticagrelor formulations.
Quantitative Data Summary
The following table summarizes the linearity and range data for the quantification of Ticagrelor and its impurities from various validated analytical methods. While specific data for "impurity 2" is limited, the provided information allows for an informed understanding of typical quantification limits and ranges for related compounds.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Limit of Quantitation (LOQ) |
| Ticagrelor | RP-HPLC | 10-100 µg/ml | 0.9967 | Not Specified |
| Ticagrelor | RP-HPLC | 22.5-135 µg/ml | 0.999 | Not Specified |
| Ticagrelor | RP-HPLC | 20-90 ppm | 0.9956 | Not Specified |
| Ticagrelor | RP-HPLC | 10-90 µg/ml | 0.999 | Not Specified |
| Ticagrelor Impurities 1 and 2 | HPLC | Not Specified | > 0.99 | 2.0 µg/ml (Impurity 1), 0.2 µg/ml (Impurity 2)[1] |
Experimental Protocol: Quantification of Ticagrelor Impurity 2 by RP-HPLC
This section details a representative experimental protocol for the quantification of Ticagrelor impurity 2 using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on established methods for Ticagrelor and its related substances.[2][3][4][5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or ratio will depend on the separation requirements.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 254 nm is a common wavelength for detection.[4][5][6]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Ticagrelor impurity 2 reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., from the LOQ to approximately 120% of the specification limit for the impurity).
-
Sample Solution: Prepare the sample solution by dissolving the Ticagrelor drug substance or product in a suitable solvent to achieve a concentration that is expected to contain the impurity within the calibration range.
3. Method Validation Parameters:
-
Linearity: Inject the calibration standards in triplicate and plot the peak area response against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. This can be determined by injecting a series of dilute solutions and identifying the concentration at which the signal-to-noise ratio is at least 10:1.
Method Comparison and Alternatives
The most common method for quantifying Ticagrelor and its impurities is RP-HPLC with UV detection due to its robustness, reliability, and cost-effectiveness.[3][4][5] However, for higher sensitivity and selectivity, especially for complex matrices or very low-level impurities, alternative methods can be considered:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC. A proposed Indian Pharmacopeia (IP) monograph outlines a UHPLC method for the analysis of Ticagrelor and its related substances.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information, which is invaluable for the identification and confirmation of impurities.
The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Diagrams
Caption: Workflow for Ticagrelor Impurity 2 Quantification.
Caption: Comparison of Analytical Methods.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Ticagrelor-d7 in Quantitative Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Ticagrelor-d7, against a non-deuterated, structurally analogous internal standard in the quantitative analysis of the antiplatelet drug, Ticagrelor.
In the realm of pharmacokinetic and bioequivalence studies, the accuracy and precision of the analytical method are non-negotiable. An ideal internal standard (IS) should mimic the analyte of interest throughout the sample preparation and analysis process, thus compensating for any potential variability. A stable isotope-labeled internal standard, such as Ticagrelor-d7, is widely considered the gold standard due to its near-identical physicochemical properties to the analyte, Ticagrelor. This guide delves into the experimental data that underscores the superior specificity and selectivity of Ticagrelor-d7 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Comparative Performance of Internal Standards
The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Ticagrelor in human plasma. Method 1 employs the deuterated internal standard, Ticagrelor-d7, while Method 2 utilizes a non-deuterated, structural analog, tolbutamide, as the internal standard.
Table 1: Method Performance with Deuterated Internal Standard (Ticagrelor-d7)
| Parameter | Result | Source |
| Linearity Range | 2 - 1,500 ng/mL (r ≥ 0.9991) | [1][2] |
| Intra-day Precision (%RSD) | 1.0% - 4.9% | [1][2] |
| Inter-day Precision (%RSD) | 1.8% - 8.7% | [1][2] |
| Intra-day Accuracy | 97.0% - 105.9% | [1][2] |
| Inter-day Accuracy | 97.5% - 102.9% | [1][2] |
| Mean Recovery of Ticagrelor | Not explicitly stated, but method validated for recovery | [1][2] |
| Matrix Effect | Validated and found to be negligible | [1][2] |
Table 2: Method Performance with Structural Analog Internal Standard (Tolbutamide)
| Parameter | Result | Source |
| Linearity Range | 0.2 - 2,500 ng/mL (r² ≥ 0.9949) | |
| Intra-day Precision (%RSD) | ≤ 7.75% | |
| Inter-day Precision (%RSD) | ≤ 5.67% | |
| Intra-day Accuracy (%RE) | -4.87% to 1.75% | |
| Inter-day Accuracy (%RE) | -2.18% to 7.68% | |
| Mean Recovery of Ticagrelor | 99.2% - 105% | |
| Matrix Effect | 102% - 110% |
The Importance of Specificity and Selectivity
Specificity in a bioanalytical method refers to the ability of the assay to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components. Selectivity is the ability to differentiate and quantify the analyte from other structurally similar compounds.
The use of a deuterated internal standard like Ticagrelor-d7 significantly enhances both specificity and selectivity. Because Ticagrelor-d7 has the same chemical structure as Ticagrelor, with the only difference being the presence of seven deuterium atoms, it co-elutes with Ticagrelor during chromatographic separation.[1][2] This co-elution is critical because both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. The ratio of their signals, therefore, remains constant, leading to more accurate and precise quantification.
In contrast, a structural analog internal standard, while chosen for its similar chemical properties, will have a different retention time than the analyte. This difference in elution means that the analyte and the internal standard may be subjected to different matrix effects, potentially leading to inaccuracies in quantification.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS Assay for Ticagrelor using Ticagrelor-d7 Internal Standard
This method was developed and validated for the determination of Ticagrelor in human plasma.[1][2]
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate is performed on the plasma samples.
-
Internal Standard: Ticagrelor-d7 is used as the internal standard.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Ticagrelor: m/z 523.4 > 127.0
-
Ticagrelor-d7: m/z 530.4 > 127.0
-
-
Method 2: LC-MS/MS Assay for Ticagrelor using Tolbutamide Internal Standard
This method was developed for the simultaneous quantification of Ticagrelor and its active metabolite in human plasma.
-
Sample Preparation: Simple protein precipitation with acetonitrile is performed on the plasma samples.
-
Internal Standard: Tolbutamide is used as the internal standard.
-
Chromatographic Separation:
-
Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Run Time: 8 minutes
-
-
Mass Spectrometric Detection:
-
Mode: Selected Reaction-Monitoring (SRM) in negative electrospray ionization mode.
-
Transitions:
-
Ticagrelor: m/z 521.11 → 361.10
-
Tolbutamide: m/z 269.00 → 169.60
-
-
Visualizing the Concepts
To better illustrate the key components and processes discussed, the following diagrams are provided.
Caption: Chemical structures of Ticagrelor and its deuterated internal standard, Ticagrelor-d7.
Caption: A generalized workflow for the bioanalysis of Ticagrelor in plasma samples.
Conclusion
The experimental data clearly demonstrates that the use of a deuterated internal standard, Ticagrelor-d7, results in a highly specific and selective assay for the quantification of Ticagrelor in biological matrices. The near-identical chemical nature of Ticagrelor-d7 to the analyte ensures co-elution and equal susceptibility to matrix effects, leading to superior accuracy and precision compared to methods employing structural analog internal standards. For researchers and drug development professionals seeking the highest level of data integrity in their bioanalytical studies of Ticagrelor, the implementation of Ticagrelor-d7 as an internal standard is strongly recommended.
References
- 1. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
Forced Degradation of Ticagrelor: A Comparative Stability Study
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is a critical component of the development lifecycle. This guide provides a comparative analysis of the forced degradation of Ticagrelor, a P2Y12 platelet inhibitor, and its impurities. The data presented is compiled from various stability-indicating assay methods and is intended to offer insights into the degradation pathways of Ticagrelor under various stress conditions, with a comparative look at other antiplatelet agents like Clopidogrel and Prasugrel.
Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stable formulations.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative agents.
Comparative Degradation Profile of Ticagrelor
Ticagrelor's stability has been extensively evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data from several studies, showcasing the percentage of degradation observed under different stressors.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Ticagrelor | Reference |
| Acid Hydrolysis | 0.1M HCl | 4 hours at 80°C | 3.10% | [3] |
| 0.5 N HCl | Not Specified | 27.02% | [4] | |
| Base Hydrolysis | 0.1M NaOH | 4 hours at 80°C | 4.54% | [3] |
| 0.1 N NaOH | Not Specified | 39.03% | [4] | |
| Oxidative | 3% H₂O₂ | Not Specified | 24.47% | [4] |
| Thermal | Dry Heat | 80°C for 10 hours | No significant degradation | [3][5] |
| Photolytic | Direct Sunlight | Not Specified | No significant degradation | [4][6] |
Experimental Protocols for Forced Degradation Studies
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common analytical technique used for these studies.[5][6][7] A typical setup includes:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and a buffer (like water or a phosphate buffer).[5][6]
-
Flow Rate: Typically around 1.0 ml/min.[6]
-
Detection Wavelength: Usually set at 254 nm or 280 nm, where Ticagrelor shows maximum absorbance.[3][6]
Stress Conditions
-
Acid Hydrolysis: A solution of Ticagrelor is prepared in a concentration of approximately 50 µg/mL in a 0.1 M to 0.5 N hydrochloric acid solution. The mixture is then heated, for instance, at 80°C for a specified duration (e.g., 4 hours). Samples are withdrawn at different time points, neutralized, and then analyzed by HPLC.[3][6]
-
Base Hydrolysis: Similar to acid hydrolysis, a Ticagrelor solution (e.g., 50 µg/mL) is prepared in a 0.1 M to 0.1 N sodium hydroxide solution and heated at a set temperature for a defined period.[4][6] Samples are then neutralized and subjected to HPLC analysis.
-
Oxidative Degradation: Ticagrelor is exposed to an oxidizing agent, typically a 3% hydrogen peroxide solution. The reaction is allowed to proceed at room temperature or a slightly elevated temperature for a specific time before HPLC analysis.[4]
-
Thermal Degradation: A solid sample of Ticagrelor is exposed to dry heat in a hot air oven, for example, at 80°C for 10 hours.[5] Samples are then dissolved in a suitable solvent and analyzed.
-
Photolytic Degradation: A solid sample of Ticagrelor is exposed to direct sunlight for an extended period.[6] Following exposure, the sample is dissolved and analyzed by HPLC to assess for any degradation.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like Ticagrelor.
References
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Regulatory Guidelines for Validating Analytical Methods for Impurities
For Researchers, Scientists, and Drug Development Professionals
Ensuring the safety and efficacy of pharmaceutical products necessitates rigorous control over impurities. Validating the analytical methods used to detect and quantify these impurities is a critical step in drug development and manufacturing. This guide provides a comprehensive comparison of the regulatory guidelines for analytical method validation, with a focus on the harmonized standards set by the International Council for Harmonisation (ICH) and adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Harmonized Approach to Validation
The ICH guideline Q2(R2) "Validation of Analytical Procedures" stands as the cornerstone for analytical method validation, aiming to standardize the requirements for drug registration within the ICH regions.[1][2] Both the FDA and EMA have adopted these guidelines, leading to a largely harmonized approach to the validation of analytical methods for impurities.[3][4] While there may be subtle differences in the broader regulatory philosophies—such as the FDA's emphasis on Quality by Design (QbD) and the EMA's focus on Quality Risk Management (QRM)—the core validation parameters and their acceptance criteria are consistent.[5]
This guide will delve into these harmonized parameters, present a hypothetical experimental protocol for a common analytical technique, and explore alternative methods for impurity analysis.
Comparison of Analytical Method Validation Parameters
The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[6] For methods quantifying impurities, the following parameters are essential. The acceptance criteria presented below are based on the globally recognized ICH Q2(R2) guidelines.[1][6][7][8]
| Validation Parameter | Objective | Acceptance Criteria (based on ICH Q2(R2)) |
| Specificity / Selectivity | To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][9] | - No interference from placebo and other matrix components at the retention time of the impurity and active pharmaceutical ingredient (API). - The method should be able to separate the impurity from other related substances and the main component. This is often demonstrated by achieving baseline resolution between adjacent peaks. |
| Linearity | To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[1] | - A minimum of 5 concentration levels should be used. - The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] | - For the quantification of impurities, the range should typically extend from the reporting threshold to 120% of the specification limit.[7][8] |
| Accuracy | The closeness of the test results obtained by the method to the true value.[1] It is often assessed by determining the recovery of a known amount of impurity spiked into a sample matrix. | - For impurities, the recovery should be within a justified range, often expected to be between 80% and 120% of the theoretical value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is considered at two levels: Repeatability and Intermediate Precision. | - Repeatability (Intra-assay precision): A minimum of 6 determinations at 100% of the test concentration or a minimum of 9 determinations covering the specified range (e.g., 3 concentrations/3 replicates each) should be performed. The relative standard deviation (RSD) should be within an acceptable limit, which depends on the concentration of the impurity. - Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment. The RSD should be within acceptable limits. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | - The QL should be at or below the reporting threshold for the impurity. - The precision (RSD) at the QL should be within an acceptable range, often not more than 10%. |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | - The DL is typically determined based on the signal-to-noise ratio (commonly 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | - The method should demonstrate reliability when parameters such as mobile phase composition, pH, temperature, and flow rate are slightly varied. The results should remain within the system suitability criteria. |
Experimental Protocols
To provide a practical context, a detailed methodology for a key experiment is provided below. This hypothetical protocol outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of a known impurity in a drug substance.
Hypothetical Experimental Protocol: HPLC Method Validation for Impurity X in Drug Substance Y
1. Objective: To validate the HPLC method for the quantitative determination of Impurity X in Drug Substance Y.
2. Materials and Methods:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Reference Standards: Drug Substance Y, Impurity X.
3. Validation Parameters and Procedures:
-
Specificity:
-
Inject solutions of the placebo, Drug Substance Y, and Impurity X individually to demonstrate no interference at the retention time of Impurity X.
-
Inject a spiked solution containing Drug Substance Y and all known impurities to demonstrate adequate separation.
-
-
Linearity:
-
Prepare a stock solution of Impurity X.
-
Prepare a series of at least five dilutions ranging from the reporting threshold to 120% of the specified limit for Impurity X.
-
Inject each solution in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
-
Range:
-
The range is established from the linearity data, confirming that it covers the reporting threshold to 120% of the specification limit with acceptable linearity, accuracy, and precision.
-
-
Accuracy:
-
Prepare triplicate samples of Drug Substance Y spiked with Impurity X at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze the samples and calculate the percentage recovery of Impurity X.
-
-
Precision:
-
Repeatability: Analyze six replicate preparations of Drug Substance Y spiked with Impurity X at the 100% specification level.
-
Intermediate Precision: A different analyst on a different day using a different instrument will repeat the repeatability study.
-
Calculate the mean, standard deviation, and RSD for both studies.
-
-
Quantitation Limit (QL):
-
Determine the QL by preparing a series of dilute solutions of Impurity X and identifying the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Confirm the QL by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision.
-
-
Detection Limit (DL):
-
Determine the DL based on a signal-to-noise ratio of approximately 3:1.
-
-
Robustness:
-
Deliberately vary method parameters one at a time, such as:
-
Mobile phase composition (±2% organic).
-
pH of the aqueous phase (±0.2 units).
-
Column temperature (±5 °C).
-
Flow rate (±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition and evaluate the impact on the results.
-
Mandatory Visualizations
To further clarify the logical flow and relationships within the analytical method validation process, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Logical flow of impurity analysis using an analytical method.
Alternative Analytical Methods
While HPLC with UV detection is a workhorse for impurity analysis, several other techniques offer advantages in specific situations. The choice of method should be based on the properties of the analyte and the required sensitivity and selectivity.
| Analytical Technique | Principle | Advantages for Impurity Analysis |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns and higher pressures. | - Faster analysis times. - Higher resolution and sensitivity. |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | - Ideal for volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Often coupled with LC or GC (LC-MS, GC-MS). | - Provides molecular weight information, aiding in impurity identification. - High sensitivity and selectivity. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (often CO2) as the mobile phase. | - Suitable for chiral separations and thermally labile compounds. - Faster and uses less organic solvent than HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | - Powerful for structural elucidation of unknown impurities. - Can be used for quantitative analysis without a reference standard for the impurity (qNMR). |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for the determination of elemental impurities. | - Essential for meeting the requirements of ICH Q3D for elemental impurities. |
The selection and validation of any analytical method, whether traditional or alternative, must be scientifically sound and appropriate for its intended use to ensure the quality and safety of pharmaceutical products.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Comparing FDA and EMA Validation Guidelines: Key Differences and Impacts [validationtechservices.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharmatutor.org [pharmatutor.org]
Safety Operating Guide
Navigating the Disposal of Ticagrelor Impurity 2-d7: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Ticagrelor impurity 2-d7, a deuterated compound used in pharmaceutical research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and the protection of the environment.
Important Note: The specific identity of "impurity 2-d7" is not publicly documented. The following procedures are based on the available Safety Data Sheet (SDS) for the parent compound, Ticagrelor-d7, and general best practices for the disposal of deuterated and pharmaceutical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and the known properties of the specific impurity.
Hazard Profile and Safety Precautions
Based on the Safety Data Sheet for Ticagrelor-d7, the compound presents the following hazards:
Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.
| Hazard Data | |
| GHS Classification | Eye Irritation Category 2A, Aquatic Chronic Category 2[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H319: Causes serious eye irritation. H411: Toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P264: Wash thoroughly after handling. P273: Avoid release to the environment. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound should be treated as hazardous chemical waste[2]. The following step-by-step procedure should be followed:
-
Waste Segregation:
-
Treat all waste containing this compound as hazardous chemical waste[2].
-
Segregate the waste into clearly labeled, separate waste containers. Differentiate between solid waste (e.g., contaminated lab supplies) and liquid waste (e.g., solutions containing the impurity).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use appropriate, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Eye Irritant," "Aquatic Toxin").
-
-
Handling and Storage of Waste:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent[2].
-
The rinsate must be collected and disposed of as hazardous waste[2].
-
After thorough rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced or removed[2].
-
-
Final Disposal:
-
All waste disposal must be conducted in strict accordance with institutional, local, and national regulations[2].
-
Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company.
-
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. Most pharmaceutical waste is incinerated at a licensed medical incineration site[6].
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling Ticagrelor Impurity 2-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Ticagrelor impurity 2-d7. Given that this compound is a deuterated form of a potent pharmaceutical agent, Ticagrelor, it should be handled with care to minimize exposure and ensure laboratory safety. The following procedures are based on established guidelines for managing potent pharmaceutical compounds and information from available Safety Data Sheets (SDS).
Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound may not be readily available, its structural similarity to Ticagrelor necessitates treating it with the same level of caution. The Safety Data Sheet for Ticagrelor indicates that it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to assume that this compound presents similar hazards.
Key Hazards:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1]
-
Environmental Hazard: Toxic to aquatic organisms.[1]
-
Unknown Potency: As a pharmaceutical-related compound, its full toxicological properties may not be thoroughly investigated.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense in minimizing direct exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects against splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face during tasks with a high risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact.[3] Gloves must be inspected prior to use. | Prevents skin contact with the compound. Double-gloving provides an extra barrier. |
| Body Protection | Laboratory Coat | Fire-resistant and with long sleeves. | Protects skin and personal clothing from contamination. |
| Impervious Gown | Poly-coated or other material tested for resistance to chemical permeation. | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | N95 Respirator | NIOSH-approved. | Should be used when handling the powder outside of a primary engineering control or if there is a risk of aerosol generation. |
Engineering Controls
Engineering controls are the primary means of containing the hazard at its source.[4][5]
-
Primary Containment: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[6] These systems maintain negative pressure to prevent the escape of airborne particles into the laboratory.[5]
-
Ventilation: The laboratory should have a well-maintained ventilation system that provides adequate air changes and is designed for single-pass air (no recirculation).
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Ensure all necessary PPE is available and in good condition.
- Verify that the designated engineering control (fume hood, etc.) is functioning correctly.
- Prepare all necessary equipment (spatulas, weighing paper, vials, etc.) and place them inside the containment area before introducing the compound.
- Have a designated waste container ready within the work area.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- Carefully transfer the required amount of this compound using appropriate tools to minimize dust generation.
- If preparing a solution, add the solvent to the powder slowly to avoid splashing.
- Keep the container with the compound sealed when not in use.
3. Post-Handling and Decontamination:
- Clean all surfaces within the containment area that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol or as determined by laboratory-specific protocols).
- Wipe down the exterior of all containers before removing them from the containment area.
- Dispose of all contaminated disposables (gloves, weighing paper, etc.) in the designated hazardous waste container.
4. Doffing PPE:
- Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, then face and eye protection).
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[7][8][9][10]
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, wipes, weighing paper, contaminated vials) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Method:
-
The primary recommended disposal method for potent pharmaceutical waste is incineration at a licensed hazardous waste facility.[7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. quotientsciences.com [quotientsciences.com]
- 5. How Engineering Controls Protect Operators Working with High-Potency Compounds | Powder Systems Ltd [powdersystems.com]
- 6. altasciences.com [altasciences.com]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 8. securewaste.net [securewaste.net]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. anentawaste.com [anentawaste.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
